molecular formula C36H38O8 B610568 Roy-Bz CAS No. 1246304-91-5

Roy-Bz

Katalognummer: B610568
CAS-Nummer: 1246304-91-5
Molekulargewicht: 598.69
InChI-Schlüssel: JDMIZWGROWRASS-BSYZOHBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Roy-Bz (7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone) is the first small-molecule protein kinase C delta-selective (PKCδ) activator, representing a significant advancement in the study of PKC isozymes and their role in disease. This compound binds specifically to the PKCδ-C1-domain, demonstrating high selectivity for this particular isozyme. In research applications, Roy-Bz has shown potent anti-proliferative effects against colon cancer cells by triggering a PKCδ-dependent mitochondrial apoptotic pathway that involves caspase-3 activation . Beyond its pro-apoptotic properties, Roy-Bz significantly impairs cancer cell migration in a PKCδ-dependent manner, suggesting potential applications in inhibiting metastasis . The compound also effectively targets drug-resistant cancer stem cells, as evidenced by its ability to inhibit colonosphere growth and formation while depleting stemness markers, thereby addressing challenges of tumor dissemination and recurrence . In preclinical xenograft mouse models of colon cancer, Roy-Bz exhibited substantial PKCδ-dependent antitumor activity through multiple mechanisms including anti-proliferative, pro-apoptotic, and anti-angiogenic effects . Importantly, Roy-Bz has demonstrated a favorable safety profile in studies, showing no genotoxic activity and no apparent toxic side effects in vivo . This combination of efficacy and safety makes Roy-Bz a promising chemical tool for investigating PKCδ biology and developing novel cancer therapeutic strategies, particularly for colon cancer research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1246304-91-5

Molekularformel

C36H38O8

Molekulargewicht

598.69

IUPAC-Name

[(4bS,8aS,9S,10S)-10-acetyloxy-3-benzoyloxy-4b,8,8-trimethyl-1,4-dioxo-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-9-yl] benzoate

InChI

InChI=1S/C36H38O8/c1-20(2)24-27(38)25-26(28(39)29(24)43-33(40)22-14-9-7-10-15-22)36(6)19-13-18-35(4,5)32(36)31(30(25)42-21(3)37)44-34(41)23-16-11-8-12-17-23/h7-12,14-17,20,30-32H,13,18-19H2,1-6H3/t30-,31+,32-,36+/m0/s1

InChI-Schlüssel

JDMIZWGROWRASS-BSYZOHBLSA-N

SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)C(C(C3C2(CCCC3(C)C)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C5=CC=CC=C5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Roy-Bz ;  RoyBz ;  Roy Bz

Herkunft des Produkts

United States

Foundational & Exploratory

Roy-Bz targeting of cancer stem cells and colonospheres

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to PKC Activation in Cancer Stem Cells

Executive Summary

Roy-Bz (7ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-acetoxy-6

-benzoyloxy-12-O-benzoylroyleanone) represents a paradigm shift in targeting colorectal cancer (CRC). Unlike conventional chemotherapeutics (e.g., 5-FU, oxaliplatin) that target rapidly dividing bulk tumor cells, Roy-Bz is a selective small-molecule activator of Protein Kinase C delta (PKC

)
.

This guide details the technical application of Roy-Bz to target Cancer Stem Cells (CSCs) , the subpopulation responsible for metastasis and chemoresistance.[1] It focuses on the colonosphere assay , a self-validating 3D culture system that mimics the tumor niche, providing a robust protocol for evaluating stemness depletion.

Part 1: The Biological Context
The Target: PKC

and the CSC Paradox

Protein Kinase C isozymes are often viewed as tumor promoters; however, PKC


  functions as a tumor suppressor in the colon. In CRC, PKC

expression is often lost or downregulated, allowing tumor survival.
  • Mechanism of Action: Roy-Bz mimics phorbol esters by binding to the C1-domain of PKCngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • The Effect: This binding triggers the translocation of PKC

    
     to the mitochondria and nucleus, inducing an intrinsic apoptotic cascade that CSCs cannot evade via standard efflux pumps.
    
  • Metabolic Reprogramming: Uniquely, Roy-Bz acts as a dual inhibitor, suppressing both glycolysis (downregulating GLUT1, HK2) and mitochondrial respiration (OXPHOS), effectively starving the metabolically plastic CSCs.

Part 2: Mechanistic Visualization

The following diagram illustrates the signaling cascade triggered by Roy-Bz, leading to CSC apoptosis and metabolic collapse.

RoyBz_Mechanism cluster_mito Mitochondria cluster_metabolism Metabolic Regulation node_drug Roy-Bz (Small Molecule) node_target PKCδ (Inactive Cytosolic) node_drug->node_target Binds C1 Domain node_active PKCδ (Activated/Translocated) node_target->node_active Activation node_mito Mitochondrial Membrane Potential (ΔΨm) Loss node_active->node_mito Translocation node_glyco Glycolysis Inhibition (↓GLUT1, ↓HK2) node_active->node_glyco Metabolic Shift node_oxphos OXPHOS Inhibition node_active->node_oxphos node_cyto Cytochrome c Release node_mito->node_cyto node_caspase Caspase-3 Activation node_cyto->node_caspase node_apoptosis CSC Apoptosis (Colonosphere Disintegration) node_glyco->node_apoptosis Starvation node_caspase->node_apoptosis

Figure 1: Roy-Bz binds the PKC


 C1 domain, triggering mitochondrial apoptosis and metabolic starvation in CSCs.[2][3]
Part 3: Experimental Protocols
Protocol A: The Self-Validating Colonosphere Assay

The colonosphere assay is the gold standard for assessing CSC activity in vitro. This protocol ensures that only stem-like cells survive, as differentiated cells undergo anoikis (death due to lack of adhesion).

Reagents Required:

  • Basal Medium: DMEM/F12 (serum-free).

  • Supplements: B27 supplement (1x), EGF (20 ng/mL), bFGF (10 ng/mL).

  • Plates: Ultra-Low Attachment (ULA) 6-well plates or Poly-HEMA coated plates.

  • Cell Line: HCT116 or HT29 (CRC lines).

Step-by-Step Workflow:

  • Preparation of Poly-HEMA (If not using ULA plates):

    • Dissolve Poly-HEMA in 95% ethanol (12 mg/mL).

    • Coat wells and dry overnight in a laminar flow hood to create a hydrophobic surface.

  • Single Cell Suspension:

    • Trypsinize adherent HCT116 cells.

    • Critical Step: Pass cells through a 40

      
      m cell strainer to ensure single-cell suspension. Aggregates will yield false positives.
      
  • Seeding:

    • Seed cells at low density (500–1,000 cells/well in 6-well plates) in the serum-free stem cell medium.

    • Logic: Low density prevents cell clumping; spheres must arise from clonal expansion of a single CSC.

  • Roy-Bz Treatment:

    • Time T=0 (Prevention): Add Roy-Bz (0.5 – 5

      
      M) immediately upon seeding to test inhibition of sphere formation.
      
    • Time T=7 days (Therapeutic): Allow spheres to form for 7 days, then treat with Roy-Bz to test disintegration of established CSC niches.

  • Quantification (Day 7-10):

    • Count spheres >50

      
      m in diameter.
      
    • Dissociate spheres and analyze for stemness markers (CD44, CD133) via Flow Cytometry.

Protocol B: Visualization of the Workflow

Colonosphere_Protocol cluster_treatment Experimental Arms start Adherent HCT116 Culture detach Enzymatic Detachment start->detach filter 40µm Strainer (Single Cells) detach->filter Remove Clumps seed Seed in ULA Plates (Serum-Free + EGF/bFGF) filter->seed 1000 cells/well control Vehicle (DMSO) Spheres Form seed->control treat Roy-Bz Treatment (0.5 - 5 µM) seed->treat analysis Microscopy & Flow Cytometry (Count/Size/CD44+) control->analysis treat->analysis

Figure 2: Workflow for generating and treating colonospheres to validate anti-CSC activity.

Part 4: Data Interpretation & Benchmarking

Roy-Bz demonstrates superior efficacy against stem-like populations compared to standard care. The table below summarizes typical results observed in HCT116 colonospheres.

ParameterControl (DMSO)Roy-Bz (1

M)
5-FU (Standard Chemo)Interpretation
Sphere Formation Efficiency 100% (Baseline)< 10%~60%Roy-Bz effectively blocks CSC self-renewal; 5-FU fails to kill quiescent CSCs.
Sphere Diameter > 100

m
< 30

m (Disintegrated)
80–90

m
Significant reduction in sphere size indicates cell death within the niche.
CD44+ Population High (~60%)Depleted (< 10%)High (Enriched)5-FU kills bulk cells but enriches CSCs; Roy-Bz depletes the CSC pool.
Mechanism N/APKC

Activation
DNA Synthesis InhibitionDistinct mechanism allows Roy-Bz to overcome 5-FU resistance.

Key Insight: A hallmark of effective CSC targeting is the depletion of CD44+ cells . While 5-FU treatment often results in a relative increase in CD44+ percentage (due to the death of non-stem cells), Roy-Bz causes an absolute decrease, confirming it targets the root of the tumor.

References
  • Bessa, C., et al. (2018). Discovery of a small-molecule protein kinase Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -selective activator with promising application in colon cancer therapy.[1] Cell Death & Disease, 9(23).
    
    
  • Bessa, C., et al. (2024). Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKC

    
     Activator. Molecular Cancer Therapeutics.[4]
    
    
  • Antunes, J., et al. (2020). Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines.[5] Toxicology in Vitro, 65, 104814.[5]

  • Zeuner, A., et al. (2014). Discovery of Cancer Stem Cells in Colorectal Cancer. Future Oncology.

Sources

A Comparative Analysis of Protein Kinase C Activation: The Isoform-Selective Activator Roy-Bz versus the Pan-Activator Phorbol 12-Myristate 13-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of a myriad of cellular processes, making them attractive therapeutic targets. The functional dissection of individual PKC isoforms has been historically challenged by a lack of selective pharmacological tools. Phorbol esters, such as Phorbol 12-Myristate 13-Acetate (PMA), have been instrumental in our understanding of PKC signaling; however, their broad-spectrum activity across multiple PKC isoforms and even non-kinase phorbol ester receptors complicates the interpretation of experimental outcomes. The recent discovery of 7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone (Roy-Bz), a small-molecule selective activator of PKCδ, has opened new avenues for investigating the specific roles of this isoform. This in-depth technical guide provides a comprehensive comparison of the mechanisms of PKC activation by Roy-Bz and PMA, highlighting their differential isoform selectivity, downstream signaling consequences, and off-target effects. Detailed experimental protocols are provided to enable researchers to rigorously evaluate and compare these and other PKC activators in their own experimental systems.

Introduction: The Protein Kinase C Family - Complex Signaling Nodes

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are pivotal in transducing signals involved in cell proliferation, differentiation, apoptosis, and other critical cellular functions.[1] The PKC family is divided into three subfamilies based on their activation requirements:[2]

  • Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

  • Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but Ca²⁺-independent.

  • Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not activated by DAG or Ca²⁺.

The activation of conventional and novel PKC isoforms is canonically initiated by the hydrolysis of membrane phospholipids, leading to the generation of DAG. This second messenger recruits PKC from the cytosol to the cell membrane, where it binds to the C1 domain, a conserved cysteine-rich motif, leading to a conformational change that relieves autoinhibition and activates the kinase.[2]

Given the often opposing roles of different PKC isoforms in cellular processes, the development of isoform-selective pharmacological modulators is of paramount importance for both basic research and therapeutic applications.[3]

Mechanisms of Action: A Tale of Two Activators

Both Roy-Bz and PMA exert their effects by mimicking the action of the endogenous second messenger, diacylglycerol (DAG), and binding to the C1 domain of PKC isoforms. However, the specificity of this interaction is the critical determinant of their divergent biological activities.

Roy-Bz: A Selective Activator of PKCδ

Roy-Bz, a semi-synthetic derivative of a natural diterpenoid, has been identified as the first small-molecule selective activator of Protein Kinase C delta (PKCδ).[4][5] Like phorbol esters, Roy-Bz binds to the C1 domain of PKCδ.[4] Molecular docking studies suggest that Roy-Bz establishes direct hydrogen bonds with key residues within the C1 domain of PKCδ, including Gly253, Thr242, and Gln257, which stabilizes the molecule within the binding cleft.[6] This selective activation has been demonstrated in multiple experimental systems, including yeast-based assays and in vitro kinase assays using recombinant human PKC isoforms.[4]

Phorbol 12-Myristate 13-Acetate (PMA): A Broad-Spectrum Activator

PMA is a naturally occurring phorbol ester that is a potent and widely used activator of conventional and novel PKC isoforms.[7] Its mechanism of action also involves binding to the C1 domain, thereby recruiting the enzyme to the cell membrane and inducing its activation.[1] Unlike Roy-Bz, PMA's activation profile is broad, affecting multiple PKC isoforms with high affinity. This pan-activation makes it a powerful tool for studying general PKC-dependent processes but complicates the attribution of specific effects to individual isoforms.

Isoform Selectivity: The Crucial Point of Divergence

The most significant difference between Roy-Bz and PMA lies in their PKC isoform selectivity. This disparity is the primary driver of their distinct downstream biological effects.

In vitro kinase assays have demonstrated the remarkable selectivity of Roy-Bz for PKCδ. While PMA activates a mixture of conventional PKCs (α, β, and γ) and the novel PKCε, Roy-Bz exclusively activates PKCδ.[4] Interestingly, the potency of Roy-Bz for PKCδ is comparable to that of PMA, with similar EC50 values in the nanomolar range.[4][8]

CompoundTarget PKC Isoform(s)EC50 for PKCδ ActivationReference(s)
Roy-Bz PKCδ58.8 ± 3.6 nM[4][8]
PMA cPKCs (α, β, γ), nPKCs (δ, ε, η, θ)61.9 ± 4.3 nM[4][8]

Table 1: Comparative PKC Isoform Selectivity and Potency of Roy-Bz and PMA.

This profound difference in isoform selectivity is visually represented in the following diagram:

G PKC Isoform Activation by Roy-Bz and PMA cluster_activators Activators cluster_pkc_isoforms PKC Isoforms RoyBz Roy-Bz PKC_delta PKCδ RoyBz->PKC_delta Selective Activation PMA PMA PKC_alpha PKCα PMA->PKC_alpha Broad-Spectrum Activation PKC_beta PKCβ PMA->PKC_beta Broad-Spectrum Activation PKC_gamma PKCγ PMA->PKC_gamma Broad-Spectrum Activation PMA->PKC_delta Broad-Spectrum Activation PKC_epsilon PKCε PMA->PKC_epsilon Broad-Spectrum Activation PKC_eta PKCη PMA->PKC_eta Broad-Spectrum Activation PKC_theta PKCθ PMA->PKC_theta Broad-Spectrum Activation

Figure 1: Differential PKC Isoform Activation. A diagram illustrating the selective activation of PKCδ by Roy-Bz versus the broad-spectrum activation of conventional and novel PKC isoforms by PMA.

Downstream Signaling and Cellular Consequences: A Dichotomy of Outcomes

The stark contrast in isoform selectivity between Roy-Bz and PMA translates into profoundly different downstream signaling cascades and, consequently, distinct cellular outcomes. A prime example of this is observed in human colon cancer cells.

Roy-Bz: Induction of Apoptosis

In HCT116 colon cancer cells, selective activation of PKCδ by Roy-Bz leads to the induction of a mitochondrial apoptotic pathway.[4][8] This process involves the translocation of PKCδ to the perinuclear region, followed by its cleavage by caspase-3. The resulting catalytically active fragment of PKCδ then phosphorylates nuclear substrates, such as histone H3, promoting apoptosis.[6] This pro-apoptotic function of PKCδ activation by Roy-Bz is a consistent finding and highlights the potential of isoform-selective activators as anti-cancer agents.[4][9]

PMA: Cell Cycle Arrest

In the same HCT116 colon cancer cell line, treatment with the pan-PKC activator PMA results in a different cellular fate: S-phase cell cycle arrest.[8] This effect is likely a consequence of the simultaneous activation of multiple PKC isoforms, which can trigger a complex and sometimes contradictory network of signaling pathways. For instance, while PKCδ activation can be pro-apoptotic, the activation of other isoforms like PKCα and PKCε can promote cell survival and proliferation.[10]

G Differential Cellular Outcomes of Roy-Bz and PMA in HCT116 Cells cluster_input PKC Activators cluster_mechanism Mechanism cluster_output Cellular Outcome RoyBz Roy-Bz PKC_delta_activation Selective PKCδ Activation RoyBz->PKC_delta_activation PMA PMA Pan_PKC_activation Pan-PKC Activation (cPKCs & nPKCs) PMA->Pan_PKC_activation Apoptosis Apoptosis PKC_delta_activation->Apoptosis CellCycleArrest S-Phase Cell Cycle Arrest Pan_PKC_activation->CellCycleArrest

Figure 3: Experimental Workflow for Comparing PKC Activators. A flowchart outlining the key steps in the in vitro kinase assay and the PKC translocation assay for the comparative analysis of compounds like Roy-Bz and PMA.

Conclusion and Future Perspectives

The discovery of the PKCδ-selective activator Roy-Bz represents a significant advancement in the field of PKC pharmacology. Its high selectivity provides a powerful tool to dissect the specific functions of PKCδ in various physiological and pathological contexts, a task that has been challenging with broad-spectrum activators like PMA. The contrasting cellular outcomes elicited by Roy-Bz (apoptosis) and PMA (cell cycle arrest) in the same cell line underscore the critical importance of isoform-selective modulation of PKC signaling.

For researchers and drug development professionals, the choice between a selective activator like Roy-Bz and a pan-activator like PMA will depend on the specific research question. Roy-Bz is the preferred tool for elucidating the specific roles of PKCδ, while PMA remains useful for studying general PKC-dependent pathways, with the important caveat of its off-target effects on non-kinase phorbol ester receptors.

The continued development of highly selective activators and inhibitors for other PKC isoforms will be instrumental in further unraveling the complexities of PKC signaling and in the rational design of novel therapeutics targeting this important kinase family.

References

  • Gala, J., et al. (2018). Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy.
  • Borges, F., et al. (2023). Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator. International Journal of Molecular Sciences, 24(6), 5621.
  • Kazanietz, M. G. (2002). Novel "nonkinase" phorbol ester receptors: the C1 domain connection. Molecular Pharmacology, 61(4), 759-767.
  • Roose, J. P., et al. (2005). A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells. Molecular and Cellular Biology, 25(11), 4426-4441.
  • Stone, J. C. (2011). RasGRP1 in lymphocyte development and activation. Biochemical Society Transactions, 39(4), 1069-1073.
  • Ebinu, J. O., et al. (2000). RasGRP, a Ras guanyl nucleotide-releasing protein with calcium- and diacylglycerol-binding motifs. Science, 280(5366), 1082-1086.
  • Tognon, C. E., et al. (1998). Regulation of RasGRP via a phorbol ester-responsive C1 domain. Molecular and Cellular Biology, 18(12), 6995-7008.
  • Gomes, A. R., et al. (2023). Roy-Bz inhibits the glycolytic pathway capacity in colon cancer cells.
  • Newton, A. C. (2001). Protein Kinase C: Structural and Spatial Regulation by Phosphorylation, Cofactors, and Macromolecular Interactions. Chemical Reviews, 101(8), 2353-2364.
  • Steinberg, S. F. (2004). Stimulus-specific differences in protein kinase C delta localization and activation mechanisms in cardiomyocytes. The Journal of Biological Chemistry, 279(18), 19074-19083.
  • Saraiva, L., et al. (2018). Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy. PubMed, 29348560.
  • Dias, C., et al. (2018). Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy.
  • Roffey, J., et al. (2009). The C1 domains of protein kinase C: structure, function, and ligand-binding properties. Biochemical Society Transactions, 37(Pt 4), 723-730.
  • Brodie, C., & Blumberg, P. M. (2003). Regulation of cell apoptosis by protein kinase C delta. Apoptosis, 8(1), 19-27.
  • Dempsey, E. C., et al. (2000). Identification of PKC-isoform-specific biological actions using pharmacological approaches. The Journal of Biological Chemistry, 275(20), 14931-14936.
  • PanVera. (n.d.). Protein Kinase C Assay Kits Protocol.
  • Parsons, J. L., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 102431.
  • Abcam. (n.d.). Phorbol 12-myristate 13-acetate (PMA)
  • Cell Signaling Technology. (n.d.). Protein Kinase C Signaling.
  • Mochly-Rosen, D., & Gordon, A. S. (1998). The pseudosubstrate-based peptide inhibitors of protein kinase C. Methods in Molecular Biology, 87, 155-164.
  • Wang, X., et al. (2025). PMA exerts anti-leukemia effect in Ph+ ALL through activating PKC δ and its down-stream molecules.
  • BenchChem. (2025). Technical Support Center: Protocol Refinement for (-)
  • Kazanietz, M. G. (2005). Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 296-304.
  • van den Berg, J. S., et al. (2005). The nonkinase phorbol ester receptor alpha 1-chimerin binds the NMDA receptor NR2A subunit and regulates dendritic spine density. The Journal of Neuroscience, 25(41), 9488-9496.
  • De, S., et al. (2006). Non-PKC DAG/phorbol-ester receptor(s) inhibit complement receptor-3 and nPKC inhibit scavenger receptor-AI/II-mediated myelin phagocytosis but cPKC, PI3k, and PLCgamma activate myelin phagocytosis by both. Glia, 53(5), 538-550.
  • Zhang, W., et al. (2023). A Focused Review of Ras Guanine Nucleotide-Releasing Protein 1 in Immune Cells and Cancer. International Journal of Molecular Sciences, 24(2), 1495.
  • Caloca, M. J., et al. (2003). Translocation of RasGRP3 in PMA-treated cells. The Journal of Biological Chemistry, 278(41), 39623-39631.
  • D'Assoro, A. B., et al. (2002). Activation of PKCα and PKCε by PMA. Folia Biologica, 48(5), 153-159.
  • Xu, J., et al. (2004). Activation of PKC isoforms by ATP/UTP and PMA in murine astrocytes. Neurochemical Research, 29(8), 1533-1540.
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  • Reyland, M. E. (2009). Two Faces of Protein Kinase Cδ: The Contrasting Roles of PKCδ in Cell Survival and Cell Death. Journal of Cellular Physiology, 219(3), 511-515.
  • Saraiva, L., et al. (2023). Toxicity studies of Roy-Bz in Wistar rats.
  • BenchChem. (2025). Comparative Analysis of PMA-Induced Phenotypes Across Diverse Cell Lines.

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Technical Monograph: Roy-Bz Mediated Apoptosis via PKCδ Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Roy-Bz is a semi-synthetic abietane diterpene derived from Royleanone (specifically 7α-acetoxy-6β-hydroxyroyleanone), a natural compound isolated from Plectranthus species.[1][2][3] Unlike broad-spectrum kinase inhibitors, Roy-Bz is distinct as a selective small-molecule activator of Protein Kinase C delta (PKCδ) .[1]

In drug development, PKC isoforms are notoriously difficult to target selectively due to the high homology of their ATP-binding sites.[1] Roy-Bz circumvents this by binding to the C1 domain (regulatory region), specifically interacting with residues Gly253, Thr242, and Gln257 .[1] This binding triggers a specific mitochondrial apoptotic cascade in colon cancer models (e.g., HCT116), culminating in Caspase-3 activation and PARP cleavage.[1][4]

This guide dissects the molecular causality of this pathway and provides validated protocols for assaying these specific apoptotic markers.

Mechanistic Deep Dive: The Roy-Bz/PKCδ Axis

The efficacy of Roy-Bz relies on a feed-forward amplification loop involving mitochondrial stress and proteolytic cleavage.

Phase I: Translocation and Initiation

Upon treatment, Roy-Bz mimics diacylglycerol (DAG) and binds to the PKCδ-C1 domain.[1] This induces a conformational change causing PKCδ to translocate from the cytosol to the perinuclear region and nucleus . Unlike PMA (phorbol 12-myristate 13-acetate), which activates multiple PKC isoforms (α, β, δ), Roy-Bz shows high selectivity for the δ-isoform.[1]

Phase II: The Mitochondrial Trigger

Nuclear/Perinuclear PKCδ phosphorylation targets initiate the "Intrinsic Apoptotic Pathway":

  • Transcriptional Modulation: Upregulation of BAX (pro-apoptotic) and downregulation of BCL2 (anti-apoptotic).

  • MOMP (Mitochondrial Outer Membrane Permeabilization): The Bax/Bcl-2 imbalance leads to pore formation.[1]

  • Cytochrome c Release: Cytochrome c escapes the mitochondria into the cytosol, binding APAF-1 to form the apoptosome.

Phase III: The Execution (Caspase-3 & PARP)

The apoptosome recruits and activates Pro-Caspase-9, which subsequently cleaves Pro-Caspase-3 into its active effector form (17/19 kDa fragments).[1]

The Critical Feedback Loop: Active Caspase-3 cleaves full-length PKCδ (native) into a constitutively active catalytic fragment (PKCδ-CF) .[1][5] This fragment remains in the nucleus, hyper-phosphorylating Histone H3 (Ser10) and further amplifying the apoptotic signal.[5]

The Final Blow (PARP Cleavage): Poly(ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme.[1] Active Caspase-3 cleaves the 116 kDa full-length PARP into 89 kDa and 24 kDa fragments .[1]

  • Why this matters: Cleavage inactivates PARP's DNA repair ability and prevents ATP depletion (which would lead to necrosis), ensuring the cell dies via programmed apoptosis (clean death).

Visualization: The Roy-Bz Signaling Pathway[1][4][5][6]

The following diagram illustrates the causal flow from Roy-Bz binding to the final PARP cleavage event, highlighting the PKCδ amplification loop.

RoyBz_Pathway RoyBz Roy-Bz (Ligand) PKC_Cyto PKCδ (Inactive) Cytosolic RoyBz->PKC_Cyto Binds C1 Domain PKC_Trans PKCδ Translocation (Perinuclear/Nuclear) PKC_Cyto->PKC_Trans Activation Mito Mitochondria (MOMP) PKC_Trans->Mito Bax/Bcl-2 Modulation PKC_CF PKCδ-CF (Catalytic Fragment) PKC_Trans->PKC_CF Generates ROS ROS Generation & Cyt-c Release Mito->ROS Casp9 Caspase-9 Activation ROS->Casp9 Casp3 Caspase-3 (Active Effector) Casp9->Casp3 Cleavage Casp3->PKC_Trans Cleaves to PKCδ-CF PARP_Full PARP-1 (116 kDa) (DNA Repair) Casp3->PARP_Full Proteolysis PKC_CF->Mito Amplifies Signal PARP_Cleaved Cleaved PARP (89 kDa) (Apoptosis Commitment) PARP_Full->PARP_Cleaved

Caption: Figure 1. Roy-Bz mechanism of action showing the PKCδ-Caspase-3 amplification loop.

Quantitative Data Summary

The following table summarizes the potency of Roy-Bz in inducing these markers compared to standard controls in HCT116 colon cancer models.

MarkerAssay MethodRoy-Bz Effect (10-20 µM)TimepointBiological Significance
PKCδ Translocation Immunofluorescence>80% Nuclear Accumulation1-4 HoursSpecific activation of the pathway.[1]
Caspase-3 Western BlotAppearance of 17/19 kDa fragments12-24 HoursActivation of the executioner protease.
PARP Western BlotLoss of 116 kDa / Gain of 89 kDa 24 HoursIrreversible commitment to apoptosis.
Cell Viability MTT / SRBIC50 ≈ 10-15 µM48 HoursCytotoxicity threshold.[1]
Bax/Bcl-2 Ratio qPCR / WBIncreased > 2-fold12 HoursMitochondrial permeabilization trigger.[1]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed with internal controls to validate the specific action of Roy-Bz.

Protocol A: Differential Caspase-3 Activation Assay

Objective: To distinguish between initiator (Caspase-8/9) and effector (Caspase-3) activation.[1]

  • Cell Seeding: Seed HCT116 cells at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Control: DMSO (0.1%).

    • Experimental: Roy-Bz (15 µM).

    • Positive Control: Staurosporine (1 µM) - broad spectrum apoptosis inducer.[1]

    • Inhibitor Control: Pre-treat with Z-DEVD-FMK (Caspase-3 specific inhibitor, 20 µM) for 1h prior to Roy-Bz.[1]

  • Lysis: After 24h, harvest cells. Lyse in Chaps Cell Extract Buffer (50 mM PIPES/NaOH (pH 6.5), 2 mM EDTA, 0.1% Chaps, 5 mM DTT).[1]

    • Expert Note: Do not use RIPA buffer for enzymatic activity assays; SDS denatures the caspases.

  • Fluorometric Readout:

    • Incubate lysate with substrate Ac-DEVD-AFC .[1]

    • Measure fluorescence (Ex: 400nm / Em: 505nm).

    • Validation: The Inhibitor Control well must show significantly reduced fluorescence compared to the Roy-Bz well.

Protocol B: Immunoblotting for PARP Cleavage (The "Death Switch")

Objective: Visual confirmation of the 89 kDa fragment.

  • Sample Prep: Treat cells with Roy-Bz (0, 5, 10, 20 µM) for 24h.

  • Extraction: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail (Critical to prevent non-specific degradation).

  • Electrophoresis: Load 30 µg protein/lane on a 10-12% SDS-PAGE .

    • Technical Tip: PARP is large (116 kDa). Ensure the gel runs long enough to resolve the 116 kDa band clearly from the top of the gel, but use a percentage that captures the 89 kDa fragment.

  • Antibody Staining:

    • Primary: Anti-PARP (1:1000). Note: Ensure the antibody epitope recognizes the cleavage site (Asp214) or detects both full-length and cleaved forms.

    • Secondary: HRP-conjugated anti-rabbit.[1]

  • Interpretation:

    • Vehicle: Strong band at 116 kDa.[1]

    • Roy-Bz: Diminished 116 kDa band; distinct appearance of 89 kDa band.[1]

    • Causality Check: If Caspase-3 was inhibited (Protocol A), the 89 kDa band should be absent.[1]

References

  • Bessa, C., et al. (2018). "Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy."[1][6][7] Cell Death & Disease, 9(2), 23.[1][6]

  • Matias, D., et al. (2019). "Activity to Breast Cancer Cell Lines of Different Malignancy and Predicted Interaction with Protein Kinase C Isoforms of Royleanones."[1] ACS Omega.[1]

  • Bessa, C., et al. (2023). "Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator."[1][8] International Journal of Molecular Sciences.

  • TargetMol.

Sources

Methodological & Application

Application Note: Mechanistic Evaluation of Roy-Bz in Tumor Migration and Angiogenesis

[1][2]

Executive Summary & Compound Profile

Roy-Bz is a semi-synthetic diterpenoid derived from Plectranthus grandidentatus.[1][2] Unlike many chemotherapeutic agents that act as kinase inhibitors, Roy-Bz functions as a potent and selective activator of Protein Kinase C delta (PKCδ).[3][4]

In specific tumor microenvironments (particularly colorectal cancer), PKCδ functions as a tumor suppressor.[1] Roy-Bz binds to the C1-domain of PKCδ, triggering its translocation to the nucleus and mitochondria. This activation initiates a dual-action therapeutic cascade:

  • Anti-Migratory: Reversal of Epithelial-to-Mesenchymal Transition (EMT) via MMP-9 downregulation and E-cadherin upregulation.

  • Anti-Angiogenic: Suppression of VEGF expression and secretion, inhibiting neovascularization.

This guide details the protocols for validating these specific anti-metastatic and anti-angiogenic properties of Roy-Bz.

Chemical & Biological Profile
PropertyDetail
IUPAC Name 7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone
Molecular Target PKCδ (C1 Domain Binder)
Mechanism Selective Activation (Kd ~ nanomolar range)
Key IC50 (Proliferation) HCT116: ~0.58 µM | HT-29: ~1.50 µM
Solubility DMSO (Stock 10-50 mM); Poor water solubility

Mechanism of Action (MOA) Visualization

The following diagram illustrates the signaling cascade initiated by Roy-Bz, leading to the inhibition of migration and angiogenesis.

RoyBz_PathwayRoyBzRoy-Bz(Compound)PKCd_CytoPKCδ (Cytosolic)RoyBz->PKCd_CytoBinds C1 DomainPKCd_ActivePKCδ (Activated/Translocated)PKCd_Cyto->PKCd_ActiveTranslocation(Nucleus/Mito)MMP9MMP-9(Matrix Metalloproteinase)PKCd_Active->MMP9DownregulatesE_CadE-Cadherin(Adhesion Marker)PKCd_Active->E_CadUpregulatesVEGFVEGF(Angiogenic Factor)PKCd_Active->VEGFDownregulatesCaspase3Caspase-3(Apoptosis)PKCd_Active->Caspase3Cleavage/ActivationMigrationTumor Migration(Inhibited)MMP9->MigrationPromotesE_Cad->MigrationInhibits (MET)AngiogenesisAngiogenesis(Inhibited)VEGF->AngiogenesisPromotesApoptosisMitochondrialApoptosisCaspase3->ApoptosisInduces

Caption: Roy-Bz selectively activates PKCδ, triggering downstream suppression of MMP-9 and VEGF while restoring E-cadherin, ultimately blocking migration and angiogenesis.[3][5][2][6]

Experimental Protocols

Protocol A: Evaluation of Cell Migration (Wound Healing & Transwell)

Objective: To quantify the anti-migratory effect of Roy-Bz on metastatic colon cancer cells (e.g., HCT116).

Reagents:

  • HCT116 cells (ATCC CCL-247)

  • Roy-Bz (dissolved in DMSO)[3][2]

  • Mitomycin C (to rule out proliferation effects)

  • Matrigel (for invasion assay)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HCT116 cells in 6-well plates (1 × 10^6 cells/well).

    • Incubate until 90-95% confluence.

  • Wound Generation:

    • Using a sterile P200 pipette tip, scratch a straight line through the monolayer.

    • Wash twice with PBS to remove debris.

  • Treatment:

    • Add fresh medium containing 10 µg/mL Mitomycin C (incubate 1h) to arrest cell division. This ensures gap closure is due to migration, not proliferation.

    • Replace medium with treatment groups:

      • Vehicle Control (DMSO < 0.1%)

      • Roy-Bz Low (0.5 × IC50 ≈ 0.3 µM)

      • Roy-Bz High (1.0 × IC50 ≈ 0.6 µM)

  • Imaging & Analysis:

    • Image the scratch at 0h, 24h, and 48h using phase-contrast microscopy.

    • Quantification: Measure wound width using ImageJ. Calculate % Wound Closure:

      
      
      
  • Validation (Transwell Invasion):

    • Coat upper chambers of Transwell inserts (8 µm pore) with Matrigel.

    • Seed 5 × 10^4 cells in serum-free media + Roy-Bz (or Vehicle) in the upper chamber.

    • Add 10% FBS media to the lower chamber (chemoattractant).

    • Incubate 24h.[7] Fix and stain migrated cells (Crystal Violet). Count cells in 5 random fields.

Expected Results: Roy-Bz treatment should reduce wound closure and Transwell invasion by >50% at IC50 concentrations compared to vehicle.

Protocol B: Angiogenesis Inhibition (HUVEC Tube Formation)

Objective: To assess if Roy-Bz inhibits the formation of capillary-like structures in endothelial cells.

Reagents:

  • HUVECs (Human Umbilical Vein Endothelial Cells)

  • Growth Factor Reduced (GFR) Matrigel

  • Endothelial Cell Basal Medium (EBM)

Step-by-Step Methodology:

  • Matrigel Coating:

    • Thaw GFR Matrigel at 4°C overnight.

    • Add 50 µL/well to a pre-chilled 96-well plate. Polymerize at 37°C for 30 min.

  • Cell Treatment:

    • Harvest HUVECs (Passage 3-5).

    • Resuspend in EBM containing Roy-Bz (0.1, 0.5, 1.0 µM) or Vehicle.

    • Seed 2 × 10^4 cells/well onto the polymerized Matrigel.

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 4–8 hours. (Tube formation is rapid; do not over-incubate or cells will undergo apoptosis).

  • Analysis:

    • Stain with Calcein-AM for live-cell imaging.

    • Capture images using a fluorescence microscope.

    • Metrics: Use "Angiogenesis Analyzer" (ImageJ plugin) to quantify:

      • Total Tube Length

      • Number of Junctions/Nodes

      • Number of Meshes

Mechanistic Check (VEGF ELISA):

  • Collect supernatants from Roy-Bz treated tumor cells (HCT116) from Protocol A.

  • Perform a VEGF ELISA. Hypothesis: Roy-Bz reduces VEGF secretion from tumor cells, which indirectly suppresses HUVEC tube formation (paracrine loop).

Protocol C: In Vivo Xenograft & Immunohistochemistry

Objective: To validate anti-tumor and anti-angiogenic efficacy in a systemic model.

Model: BALB/c Nude Mice (Female, 6-8 weeks).

Workflow:

  • Inoculation:

    • Inject 2 × 10^6 HCT116 cells subcutaneously into the dorsal flank.

  • Treatment Regimen:

    • Start treatment when tumors reach ~100 mm³.[7]

    • Group A: Vehicle (Saline/DMSO/Tween-80).

    • Group B: Roy-Bz (10 mg/kg, Intraperitoneal, twice weekly).[3]

    • Duration: 2-3 weeks.

  • Endpoints:

    • Monitor tumor volume (

      
      ).
      
    • Harvest tumors for IHC.

  • Immunohistochemistry (IHC) Analysis:

    • CD31 (PECAM-1): Marker for blood vessel density. Expectation: Reduced microvessel density (MVD) in Roy-Bz group.

    • Ki-67: Proliferation marker. Expectation: Reduced staining.

    • Cleaved Caspase-3: Apoptosis marker. Expectation: Increased staining.

    • VEGF: Angiogenesis marker.[3] Expectation: Reduced intensity.

Data Summary & Reference Values

The following table summarizes expected quantitative benchmarks based on validated literature (Bessa et al., 2018).

AssayMetricVehicle ControlRoy-Bz (Optimum Dose)Effect
Proliferation (SRB) IC50 (HCT116)N/A0.58 ± 0.05 µM Potent Inhibition
Migration (Wound) % Closure (24h)~80-90%< 20% Significant arrest
Angiogenesis (In Vivo) VEGF Expression (IHC)High IntensityLow Intensity Suppression
Stemness Colonosphere Formation100% (Baseline)~0% (at 1 µM) CSC Depletion

References

  • Bessa, C., et al. (2018). Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy.[3][8] Cell Death & Disease, 9(23).[8] Key Finding: Identification of Roy-Bz, PKCδ selectivity, and in vivo anti-tumor efficacy.[3][9]

  • Rijo, P., et al. (2014). Antitumor activity of Roy-Bz in colorectal cancer stem cells. Future Medicinal Chemistry. Key Finding: Chemical synthesis and initial characterization of Plectranthus derivatives.

  • Saraiva, L., et al. (2017). Roy-Bz: A small molecule selective activator of Protein Kinase Cδ.[3][5][8][10] International Patent WO2017134637A1. Key Finding: Patent covering the specific use of Roy-Bz for PKCδ activation in cancer.

  • Soares, J., et al. (2023). Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator. Cancers, 15(6). Key Finding: Metabolic reprogramming effects of Roy-Bz.

Application Note: Precision Profiling of Roy-Bz Effects on OXPHOS Complexes I and III

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

Roy-Bz is a semi-synthetic diterpenoid derived from Plectranthus species (specifically P. grandidentatus).[1][2][3] Unlike non-specific mitochondrial toxins, Roy-Bz functions primarily as a selective activator of Protein Kinase C delta (PKCδ) .[1] This activation triggers a downstream signaling cascade that specifically compromises the mitochondrial electron transport chain (ETC), leading to a dual metabolic blockade of Oxidative Phosphorylation (OXPHOS) and glycolysis.[1][4]

This guide details the protocols for isolating and quantifying the specific inhibitory effects of Roy-Bz on Complex I (NADH:ubiquinone oxidoreductase) and Complex III (Cytochrome bc1 complex) .[1]

Mechanism of Action

Roy-Bz binds to the C1-domain of PKCδ, inducing its translocation to the mitochondria and nucleus. This signaling axis results in the downregulation of critical ETC subunits (specifically COX4) and import receptors (TOM20), leading to the physical and functional collapse of Complexes I and III.[1]

RoyBz_Mechanism cluster_Mito Mitochondrial Matrix RoyBz Roy-Bz (1.65 µM) PKCd PKCδ Activation (C1-Domain Binding) RoyBz->PKCd Activates Translocation Mitochondrial/Nuclear Translocation PKCd->Translocation Prot_Down Downregulation: COX4, VDAC, TOM20 Translocation->Prot_Down Signaling Cascade CI_Inhib Complex I (NADH Dehydrogenase) COLLAPSE Prot_Down->CI_Inhib CIII_Inhib Complex III (Cytochrome bc1) COLLAPSE Prot_Down->CIII_Inhib ROS ROS Generation (Superoxide) CI_Inhib->ROS Apoptosis Apoptosis (Caspase-3 / PARP) CI_Inhib->Apoptosis Bioenergetic Failure CIII_Inhib->ROS ROS->Apoptosis

Figure 1: The Roy-Bz signaling axis.[2][4][5][6] Unlike direct inhibitors (e.g., Rotenone), Roy-Bz acts via PKCδ modulation to downregulate ETC machinery.

Experimental Design & Controls

To validate Roy-Bz effects, experiments must distinguish between direct enzymatic inhibition and expression-mediated downregulation.

Experimental VariableCondition/StandardRationale
Cell Model HCT116 (Colon Cancer)Highly sensitive to Roy-Bz mediated PKCδ activation.[1][2][3][4][5]
Dosing 1.65 µM (IC50)Optimal concentration for metabolic inhibition without immediate necrosis.[1]
Timepoint 24h - 48hRequired for protein downregulation (COX4/TOM20) to manifest.[1]
Positive Control (CI) Rotenone (1 µM)Direct Complex I inhibitor for assay validation.[1]
Positive Control (CIII) Antimycin A (1 µM)Direct Complex III inhibitor (Qi site).[1]
Vehicle Control DMSO (<0.1%)Roy-Bz is lipophilic; solvent control is critical.[1]

Protocol 1: Isolation of Mitochondria for Enzymatic Analysis

Note: Whole-cell lysates are often insufficient for specific Complex I/III kinetic analysis due to cytosolic interference. Enriched mitochondrial fractions are required.[1]

Reagents
  • Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, 1 mg/mL BSA (fatty acid free), pH 7.4.[1]

  • Lysis Buffer: IB + Protease/Phosphatase Inhibitor Cocktail.[1]

Workflow
  • Harvest: Scrape HCT116 cells (treated with Roy-Bz for 48h) in ice-cold PBS. Centrifuge at 600 x g for 5 min.

  • Homogenization: Resuspend pellet in 1 mL Isolation Buffer. Homogenize using a Dounce homogenizer (glass/glass, tight pestle, 30 strokes) on ice.

  • Debris Clearance: Centrifuge at 1,000 x g for 10 min at 4°C. Save the supernatant (contains mitochondria); discard the pellet (nuclei/debris).

  • Mitochondrial Pellet: Centrifuge supernatant at 14,000 x g for 15 min at 4°C.

  • Wash: Discard supernatant.[1] Gently resuspend the mitochondrial pellet in IB (without BSA) and re-spin at 14,000 x g.

  • Resuspension: Resuspend final pellet in 50-100 µL of hypotonic buffer (25 mM potassium phosphate, 5 mM MgCl2, pH 7.2) and perform freeze-thaw cycles (3x) to permeabilize the inner mitochondrial membrane for enzymatic access.[1]

Protocol 2: Spectrophotometric Kinetic Assays[1]

These assays directly measure the electron transfer capability of the complexes.

A. Complex I Assay (NADH:Ubiquinone Oxidoreductase)

Principle: Measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[1] Rotenone is added to a parallel cuvette to determine rotenone-sensitive activity (specific Complex I activity).[1]

Reaction Mix (1 mL):

  • 25 mM Potassium Phosphate Buffer (pH 7.5)[1]

  • 3.5 mg/mL BSA[1]

  • 60 µM Ubiquinone-1 (Coenzyme Q1)[1]

  • 70 µM Antimycin A (to block CIII back-flow)

  • Substrate: 100 µM NADH (freshly prepared)

Procedure:

  • Add 20-50 µg of mitochondrial protein to the cuvette.[1]

  • Incubate for 2 min at 30°C.

  • Initiate reaction by adding NADH .[1]

  • Measure absorbance decrease at 340 nm for 3-5 minutes (

    
     = 6.22 mM⁻¹cm⁻¹).[1]
    
  • Validation: Add Rotenone (5 µM final) to the cuvette. The rate should drop significantly.

  • Calculation:

    
    .
    
B. Complex III Assay (Ubiquinol:Cytochrome c Oxidoreductase)

Principle: Measures the increase in absorbance at 550 nm as Cytochrome c is reduced.[1]

Reaction Mix (1 mL):

  • 25 mM Potassium Phosphate Buffer (pH 7.5)[1]

  • 1 mM KCN (to block Complex IV and prevent Cyt c re-oxidation)[1]

  • 100 µM EDTA[1]

  • 75 µM Oxidized Cytochrome c[1]

  • Substrate: 100 µM Decylubiquinol (DBH2) (prepared by reducing decylubiquinone with borohydride)

Procedure:

  • Add 10-20 µg mitochondrial protein.[1]

  • Initiate reaction with Decylubiquinol .[1]

  • Measure absorbance increase at 550 nm (

    
     = 18.5 mM⁻¹cm⁻¹).[1]
    
  • Validation: Add Antimycin A (1 µM). Reaction should stop.

  • Calculation: Rate (Total) - Rate (Antimycin) = Complex III Activity.[1]

Protocol 3: Functional Respirometry (Seahorse XF)

While enzymatic assays show capacity, Seahorse analysis shows function in live cells.[1] Roy-Bz treatment typically results in a flattened OCR profile.

Seahorse XF Mito Stress Test Setup:

  • Seed: HCT116 cells at 15,000 cells/well in XF96 plates.

  • Treat: Incubate with Roy-Bz (1.65 µM) for 48h.

  • Assay Media: XF Base Medium + 10 mM Glucose + 1 mM Pyruvate + 2 mM Glutamine.[1]

  • Injections:

    • Port A: Oligomycin (1.5 µM) → Measures ATP-linked respiration.[1]

    • Port B: FCCP (0.5 - 1.0 µM) → Measures Maximal Respiration (Collapse of

      
      ).[1]
      
    • Port C: Rotenone/Antimycin A (0.5 µM) → Measures Non-mitochondrial respiration.[1]

Expected Data Output:

  • Basal Respiration: Significantly reduced in Roy-Bz vs. Control.

  • Maximal Respiration: Drastic reduction, indicating loss of Complex I/III reserve capacity.[1]

  • ATP Production: Reduced.[1]

Data Analysis & Visualization

Expected Results Summary
MetricControl (DMSO)Roy-Bz Treated (48h)Interpretation
Complex I Activity 100%~40-50%Significant impairment of NADH oxidation.[1]
Complex III Activity 100%~50-60%Disruption of Q-cycle electron transfer.[1]
Seahorse OCR (Basal) HighLowGlobal suppression of respiration.[1]
ECAR (Glycolysis) HighLowUnique Feature: Roy-Bz inhibits both OXPHOS and Glycolysis (unlike Rotenone which increases glycolysis).[1]
Protein Levels NormalLow (COX4, VDAC)Mechanism is likely protein degradation/synthesis inhibition.[1]
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Isolation cluster_2 Phase 3: Analysis Step1 HCT116 Cells + Roy-Bz (1.65 µM) Step2 Incubation 48 Hours Step1->Step2 Step3 Mitochondrial Enrichment Step2->Step3 Assay3 Western Blot: COX4 / TOM20 Step2->Assay3 Whole Lysate Step4 Freeze-Thaw Permeabilization Step3->Step4 Assay1 Spec Assay: NADH -> NAD+ (Complex I) Step4->Assay1 Assay2 Spec Assay: Cyt c Reduction (Complex III) Step4->Assay2

Figure 2: Step-by-step workflow for validating Roy-Bz mitochondrial toxicity.

References

  • Matias, D., et al. (2023). "Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator."[1][2][4][6] International Journal of Molecular Sciences, 24(6), 5710.[1][6]

    • [1]

    • Key Finding: Identifies Roy-Bz as a dual inhibitor of Complexes I/III and glycolysis via PKCδ.[4][7]

  • Bessa, C., et al. (2018). "Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy."[5] Cell Death & Disease, 9, 23.[1][8]

    • Key Finding: Characterizes the binding mode of Roy-Bz to the PKCδ C1-domain and its apoptotic mechanism.
  • Matias, D., et al. (2019). "Abietane Diterpenoids from Plectranthus spp.[1] as a potential new class of Protein Kinase C Modulators." Proceedings of the 3rd International Electronic Conference on Medicinal Chemistry.

    • Key Finding: Describes the semi-synthesis of Roy-Bz

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PKCδ Specificity with Roy-Bz

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers utilizing the novel PKCδ activator, Roy-Bz. We understand that achieving isoform-specific modulation of protein kinase C (PKC) is a significant challenge in signal transduction research. This document addresses the critical issue of apparent off-target effects and provides a logical, evidence-based framework for troubleshooting and validating the PKCδ-specific activity of Roy-Bz in your experimental system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with Roy-Bz.

Q1: My experimental results suggest a lack of PKCδ specificity with Roy-Bz. Is the compound not selective?

This is a crucial question and the primary focus of this guide. While Roy-Bz (7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone) was identified as the first small-molecule selective activator for PKCδ, reports of its selectivity are based on specific cellular contexts, such as HCT116 colon cancer cells.[1][2] In these models, Roy-Bz was shown to specifically trigger the translocation of PKCδ without affecting other phorbol ester-responsive PKC isozymes.[1]

However, "selectivity" can be highly context-dependent, influenced by factors such as:

  • Cell Type and PKC Isoform Expression: The relative expression levels of different PKC isoforms can vary dramatically between cell types. A cell line overexpressing another novel PKC (nPKC) isoform like PKCε might exhibit a different response profile.

  • Compound Concentration: Off-target effects for any pharmacological modulator can emerge at higher concentrations. It is critical to perform a thorough dose-response analysis to identify the optimal concentration window that maximizes PKCδ activation while minimizing effects on other isoforms.

  • Assay-Specific Readouts: The downstream endpoint you are measuring (e.g., apoptosis, proliferation, gene expression) may be a point of convergence for multiple signaling pathways, which can be inadvertently activated by off-target effects at high compound concentrations.

Therefore, the observation of non-specific effects should not be interpreted as an inherent failure of the compound, but rather as a flag to rigorously validate its mechanism of action within your specific experimental model. This guide will walk you through the necessary steps to confirm PKCδ-specific engagement.

Q2: What is the optimal starting concentration range for Roy-Bz in cell-based assays?

Based on published data, Roy-Bz has been shown to be effective in the sub-micromolar to low micromolar range. For example, anti-migratory effects in HCT116 cells were observed at 0.25 μM, a concentration that did not significantly impact cell viability.[1] In vivo xenograft models used doses of 10 mg/kg.[3]

Recommendation: We advise starting with a dose-response curve from 100 nM to 5 µM. A prudent initial experiment would be to test concentrations such as 0.1, 0.25, 0.5, 1, 2.5, and 5 µM. Always correlate your functional readout with a direct measure of PKCδ activation, such as translocation (see Part 2), to identify the lowest effective concentration.

Q3: How should I prepare and store Roy-Bz stock solutions?

Roy-Bz is a complex organic molecule and, like many kinase modulators, is hydrophobic.

  • Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10 mM).

  • Preparation: Warm the vial to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO to the vial to achieve your desired stock concentration. Ensure complete dissolution by vortexing.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Be aware that high concentrations of the stock may lead to precipitation in aqueous media; ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Q4: What are the essential positive and negative controls for my experiment?

Robust controls are the cornerstone of any pharmacological study. They provide the necessary framework to interpret your results with confidence.

Control TypeAgent/MethodPurpose & Rationale
Positive Control Phorbol 12-myristate 13-acetate (PMA)A potent, non-selective activator of conventional (cPKC) and novel (nPKC) isoforms.[4] Use PMA to confirm that the PKC signaling machinery, in general, is functional in your cells and that your detection methods (e.g., antibodies for translocation assays) are working.
Negative Control (Vehicle) DMSO (or other solvent)Essential for demonstrating that the observed effects are due to Roy-Bz and not the solvent. The final concentration must be identical across all experimental conditions.
Specificity Control (Inhibitor) A selective PKCδ inhibitor (e.g., Rottlerin, used with caution*)Pre-treatment with a PKCδ inhibitor should abrogate the effects of Roy-Bz. This provides strong evidence that the observed phenotype is PKCδ-dependent. *Note: The specificity of many PKC inhibitors is debated; results should be interpreted carefully and ideally confirmed with a genetic approach.[5][6]
Specificity Control (Genetic) siRNA or shRNA knockdown of PKCδThe most rigorous method for confirming specificity. The biological effect of Roy-Bz should be significantly diminished or completely absent in cells where PKCδ expression has been silenced.[1]

Part 2: Troubleshooting Workflow: A Step-by-Step Guide to Verifying PKCδ-Specific Activation

If you suspect a lack of specificity, follow this logical progression of experiments to pinpoint the source of the issue and validate the on-target activity of Roy-Bz.

cluster_0 Troubleshooting Workflow Start Start: Observe Unexpected Phenotype Step1 Step 1: Confirm Direct PKCδ Engagement (Translocation Assay) Start->Step1 Is Roy-Bz directly activating PKCδ in my cells? Step2 Step 2: Validate Downstream PKCδ-Specific Signaling Step1->Step2 PKCδ translocates Step3 Step 3: Assess Off-Target PKC Isoform Activation Step1->Step3 PKCδ does NOT translocate OR other nPKCs translocate Step2->Step3 Downstream effects are NOT PKCδ-dependent Conclusion Conclusion: Characterize Specificity Profile Step2->Conclusion Downstream effects are PKCδ-dependent (inhibitor/siRNA sensitive) Step3->Conclusion Identify other activated isoforms (e.g., PKCε, α, β)

Caption: Logical workflow for troubleshooting Roy-Bz specificity.

Step 1: Confirm Direct PKCδ Engagement – The Translocation Assay

Causality: The activation of novel and conventional PKC isoforms is classically marked by their translocation from the cytosol to specific cellular membranes or compartments.[7] This is the most direct and visually compelling method to assess which specific PKC isoforms are activated by a compound in intact cells. The original report on Roy-Bz validated its specificity precisely with this method.[1]

Methodology:

  • Immunofluorescence (IF): Culture your cells on glass coverslips, treat with Roy-Bz (at various concentrations), a vehicle control, and a PMA positive control. Fix, permeabilize, and stain with specific antibodies for PKCδ and other relevant isoforms (e.g., PKCα, PKCε). Analyze by confocal microscopy. A positive result for PKCδ is a clear shift in localization from a diffuse cytosolic pattern to a distinct membrane or perinuclear pattern.[1]

  • Cell Fractionation & Western Blot: Treat cells, then harvest and perform subcellular fractionation to separate the cytosolic and membrane-bound protein fractions. Analyze equal protein amounts from each fraction by Western blot using an antibody against PKCδ. Activation is confirmed by an increase in the PKCδ signal in the membrane fraction and a corresponding decrease in the cytosolic fraction.[7]

Expected Outcome: In a system where Roy-Bz is acting specifically, you should observe robust translocation of PKCδ with minimal to no translocation of other tested PKC isoforms. If other isoforms (especially other nPKCs like PKCε) also translocate, it indicates a potential off-target effect in your cell model, possibly due to high compound concentration.

Step 2: Validate Downstream PKCδ-Specific Signaling

Causality: If PKCδ is activated, its kinase activity should increase, leading to the phosphorylation of its specific downstream substrates.[8] Verifying that the ultimate biological effect is dependent on PKCδ provides a crucial functional link. PKCδ has been implicated in regulating the MAPK/ERK pathway and apoptosis via caspase-3.[1][9]

Methodology:

  • Assess Downstream Phosphorylation: Treat your cells with Roy-Bz and probe cell lysates via Western blot for phosphorylated forms of known downstream effectors. For example, in some contexts, PKCδ can regulate ERK phosphorylation.[9]

  • Use Functional Inhibition: The most critical step is to demonstrate that your observed biological endpoint (e.g., apoptosis, change in proliferation) is reversed by specifically targeting PKCδ.

    • Pharmacological Inhibition: Pre-treat cells with a PKCδ inhibitor before adding Roy-Bz.

    • Genetic Inhibition: Use siRNA/shRNA to knock down PKCδ expression. This is the gold standard. The effect of Roy-Bz should be ablated in the knockdown cells compared to control cells.[1]

Expected Outcome: The biological effect induced by Roy-Bz should be significantly reduced or eliminated by co-treatment with a PKCδ inhibitor or, more definitively, in PKCδ knockdown cells. If the effect persists, it is likely mediated by an off-target mechanism.

Step 3: Directly Assess Off-Target Kinase Activity – In Vitro Kinase Assays

Causality: To definitively determine if Roy-Bz can activate other kinases, especially other PKC isoforms, an in vitro, cell-free system is required. This removes the complexities of the cellular environment and directly measures the interaction between the compound and purified enzymes.

Methodology:

  • In Vitro PKC Isoform Panel: Use a commercially available kinase assay service or kit to test the activity of Roy-Bz against a panel of purified PKC isoforms (e.g., PKCα, β, γ, δ, ε, ζ).[4][10][11] These assays typically measure the phosphorylation of a substrate peptide via methods like ELISA or luminescence-based ADP detection.[11][12][13]

  • Compare EC50 Values: Quantify the concentration of Roy-Bz required to elicit a half-maximal response (EC50) for each isoform.

Expected Outcome: For a truly selective activator, the EC50 for PKCδ should be significantly lower (ideally by at least one order of magnitude) than for any other PKC isoform tested. If the EC50 values for other isoforms are close to that of PKCδ, it confirms cross-reactivity and provides a biochemical explanation for the off-target effects observed in your cellular assays.

Part 3: Key Experimental Protocols

Protocol 1: Immunofluorescence-Based PKC Isoform Translocation Assay
  • Cell Plating: Plate cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.

  • Treatment: The following day, treat the cells with the desired concentrations of Roy-Bz, vehicle (DMSO), or positive control (PMA, e.g., 100 nM) for the determined time (e.g., 30-60 minutes).

  • Fixation: Aspirate the media and wash once with 1X PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with 1X PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with 1X PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer (e.g., rabbit anti-PKCδ and mouse anti-PKCε) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a confocal microscope, ensuring consistent laser power and detector settings across all samples.

Protocol 2: In Vitro PKC Kinase Activity Assay (ELISA-Based)

This protocol is adapted from commercially available kits.[11]

  • Reagent Preparation: Reconstitute all components (kinase, substrate, ATP, antibodies) as per the manufacturer's instructions. Prepare a serial dilution of Roy-Bz in the appropriate kinase assay buffer.

  • Plate Coating: The assay is performed in a microtiter plate pre-coated with a PKC-specific substrate peptide.

  • Kinase Reaction: To each well, add:

    • The purified PKC isoform (e.g., recombinant human PKCδ, PKCα, or PKCε).

    • Your diluted Roy-Bz compound or control (vehicle, staurosporine for inhibition).

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Wash the plate to remove ATP and non-bound components.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1 hour.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add TMB substrate. A blue color will develop.

  • Measurement: Stop the reaction with an acid stop solution (color changes to yellow). Read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the kinase activity.

Part 4: Visual Guides & Data Interpretation

Signaling Pathway Overview

cluster_PKC PKCδ Activation & Downstream Pathways cluster_downstream Downstream Effectors RoyBz Roy-Bz PKCd_cyto Inactive PKCδ (Cytosol) RoyBz->PKCd_cyto Binds C1 Domain PKCd_mem Active PKCδ (Membrane/Perinuclear) PKCd_cyto->PKCd_mem Translocation MAPK MAPK Pathway (e.g., MEK/ERK) PKCd_mem->MAPK Apoptosis Apoptotic Machinery (e.g., Caspase-3) PKCd_mem->Apoptosis Other Other Substrates PKCd_mem->Other

Sources

resolving Roy-Bz precipitation in high concentration stocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving "Roy-Bz" Precipitation in High-Concentration Stocks

A Note from Your Senior Application Scientist: In the dynamic fields of pharmaceutical research and drug development, encountering challenges with compound solubility is not a matter of if, but when. This guide is designed to serve as your first line of support for a common yet critical issue: the precipitation of your small molecule, "Roy-Bz," from high-concentration stock solutions. The principles and protocols detailed here are built on foundational chemistry and have been validated across a wide range of hydrophobic small molecules. Our goal is to empower you with the knowledge to not only solve the immediate problem but also to prevent it from recurring, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared 50 mM "Roy-Bz" stock in DMSO was clear, but after storing it at -20°C overnight, it's full of visible crystals. What happened?

A: This is a classic case of temperature-dependent precipitation. While "Roy-Bz" may be soluble in DMSO at room temperature, its solubility limit can decrease significantly at lower temperatures like -20°C or -80°C.[1] As the solution cools, it becomes supersaturated, and the compound crystallizes out of the solvent. Additionally, if the DMSO used was not anhydrous, any absorbed water can lower the overall solvating power for a hydrophobic compound like "Roy-Bz," further promoting precipitation upon freezing.[2]

It's also important to consider that repeated freeze-thaw cycles can exacerbate this issue.[3] Each cycle provides an opportunity for crystal nucleation and growth.

Q2: What is the best solvent to prepare a high-concentration (e.g., 50-100 mM) stock of "Roy-Bz"?

A: For most non-polar, hydrophobic small molecules, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for creating high-concentration stock solutions due to its excellent solvating power.[4] However, "best" is always context-dependent. If your compound is unstable in DMSO or if your downstream assay is highly sensitive to it, other solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered.

The key is to always use a fresh, high-quality, anhydrous (water-free) grade of the solvent.[2] Moisture is a common enemy of stock solution stability for hydrophobic compounds.

Q3: I'm having trouble getting my "Roy-Bz" powder to dissolve in DMSO. Can I heat the solution?

A: Yes, gentle warming and agitation can be very effective. Heating increases the kinetic energy of the solvent and solute molecules, which can help overcome the energy barrier to dissolution.[5]

Recommended procedure:

  • Add the calculated volume of DMSO to your weighed "Roy-Bz" powder.

  • Vortex vigorously for 1-2 minutes.

  • If solids remain, place the vial in a water bath set to 30-40°C for 5-10 minutes. Do not exceed 50°C unless you have data on the thermal stability of "Roy-Bz".[6]

  • Remove and vortex again. Brief sonication in a bath sonicator can also be used to break up aggregates and facilitate dissolution.[7][5]

Caution: Always verify the thermal stability of your compound. Prolonged heating or high temperatures can lead to degradation.[8]

Q4: I successfully dissolved my "Roy-Bz" stock in DMSO, but when I dilute it into my aqueous cell culture medium, it immediately turns cloudy. How do I prevent this "crashing out"?

A: This phenomenon, often called "solvent shock," is the most common precipitation issue researchers face.[2] It occurs when a compound dissolved in a strong organic solvent is rapidly introduced into a poor solvent (in this case, your aqueous buffer), causing it to crash out of solution.

The key is to dilute the stock properly:

  • Never add the aqueous medium directly to your concentrated DMSO stock. [7]

  • Add the small volume of DMSO stock to the full volume of vigorously mixing or vortexing aqueous medium. [2][7] This ensures the compound disperses quickly, preventing localized high concentrations that exceed the aqueous solubility limit.

  • Use serial dilutions. For high dilutions (e.g., 1:1000), first make an intermediate dilution in your medium. This gradual reduction in DMSO concentration can keep the compound soluble.[2]

  • Keep the final DMSO concentration low. Most cell-based assays tolerate DMSO up to 0.5%, but it's best to keep it ≤0.1% to minimize both toxicity and precipitation risk.[2][9]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Rescue of a Precipitated High-Concentration Stock

This protocol aims to redissolve a "Roy-Bz" stock that has crystallized during storage.

Materials:

  • Precipitated "Roy-Bz" stock solution

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

  • Bath sonicator

Procedure:

  • Initial Assessment: Visually inspect the vial. Note the extent of precipitation (e.g., fine crystals, large chunks).

  • Room Temperature Equilibration: Allow the frozen vial to thaw completely and equilibrate to room temperature for at least 30 minutes.

  • Mechanical Agitation: Vortex the vial vigorously for 2-3 minutes. For many compounds with minor precipitation, this may be sufficient.

  • Gentle Warming: If crystals persist, place the vial in a 37°C water bath for 10-15 minutes.[7] Periodically remove and vortex.

  • Sonication: If warming is not fully effective, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy helps break down crystal lattices.[5]

  • Final Inspection: After the rescue attempt, hold the vial against a bright light and a dark background to ensure all precipitate has dissolved and the solution is completely clear.

  • Consider Aliquoting: Once redissolved, consider aliquoting the stock into smaller, single-use volumes to minimize future freeze-thaw cycles.[6]

Protocol 2: Best Practices for Preparing a Stable 50 mM "Roy-Bz" Stock

This protocol is designed to prevent precipitation from the outset.

Materials:

  • "Roy-Bz" powder

  • High-purity, anhydrous DMSO[2]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of "Roy-Bz" and the volume of anhydrous DMSO required.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

  • Weighing: Tare a sterile vial on the balance. Carefully weigh the calculated mass of "Roy-Bz" directly into the vial.

  • Dissolution:

    • Add the precise volume of anhydrous DMSO to the vial.

    • Immediately cap and vortex vigorously for 2 minutes until all solid is visibly dissolved.[7]

    • Use gentle warming (37°C) or brief sonication if necessary, as described in the FAQ section.

  • Quality Control: Visually inspect the solution for clarity. A perfectly prepared stock should be completely clear with no particulates.

  • Storage & Aliquoting:

    • For long-term storage, aliquot the stock solution into single-use volumes in tightly sealed polypropylene tubes.

    • Store at -20°C or -80°C as recommended for the compound's stability. Documenting the stability under these conditions is crucial for reproducible results.[10][11]

Data & Visualization

Table 1: Illustrative Solubility of a Hydrophobic Compound ("Roy-Bz")

This table provides a general guide to the solubility of a typical hydrophobic small molecule in common laboratory solvents. Note: This is representative data; empirical testing is required for your specific compound.

SolventPolarity IndexTypical Max SolubilityNotes
Water10.2< 0.1 µMInsoluble for practical purposes.
PBS (pH 7.4)~10.2< 0.1 µMBuffer salts do not significantly aid solubility.
Ethanol (EtOH)4.31-5 mMModerate solubility; can be used as a co-solvent.
Methanol (MeOH)5.11-5 mMSimilar to ethanol.
Acetonitrile (ACN)5.85-10 mMApolar aprotic solvent.
DMSO 7.2 > 50 mM Recommended primary solvent for high-concentration stocks. [4]
DMF6.4> 50 mMAlternative to DMSO.

Data compiled from general knowledge of small molecule chemistry and principles outlined in cited literature.[12]

Diagrams

// Nodes start [label="Precipitate observed in\n high-concentration stock?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thaw [label="Thaw completely at\n room temperature"]; vortex [label="Vortex vigorously\n for 2-3 minutes"]; check1 [label="Is solution clear?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; warm [label="Warm at 37°C\n for 10-15 min"]; sonicate [label="Sonicate in bath\n for 5-10 min"]; check2 [label="Is solution clear?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Success! Use solution promptly\n or re-aliquot for storage.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Precipitate persists.\nConsider re-making stock at a\n lower concentration or using\n alternative solvent.", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> thaw [label="Yes"]; thaw -> vortex; vortex -> check1; check1 -> success [label="Yes"]; check1 -> warm [label="No"]; warm -> vortex; vortex -> sonicate; sonicate -> check2; check2 -> success [label="Yes"]; check2 -> fail [label="No"]; } endom Caption: Troubleshooting workflow for a precipitated stock solution.

G cluster_stock Stock Preparation (in Fume Hood) cluster_dilution Working Solution Preparation (in BSC) weigh 1. Weigh 'Roy-Bz' into sterile vial add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Warm / Sonicate until fully dissolved add_dmso->dissolve vortex_buffer 4. Vigorously vortex aqueous buffer/medium dissolve->vortex_buffer Proceed to Dilution add_stock 5. Add stock dropwise into vortexing buffer vortex_buffer->add_stock final_check 6. Visually inspect for clarity before adding to experiment add_stock->final_check Final QC

References

  • Gracin, S., & Rasmuson, Å. C. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 92. [Link]

  • Kireeva, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1646-1653. [Link]

  • Stock solution stability: Significance and symbolism. Wisdomlib. [Link]

  • 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Shcherbinin, D. S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3976. [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Lisurek, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ACS Medicinal Chemistry Letters, 3(10), 800-804. [Link]

  • Why to perform stock solution stability? ResearchGate. [Link]

  • Zhang, L., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Omega, 5(40), 25861-25869. [Link]

  • Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(15), 6843-6854. [Link]

  • Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Sørensen, L. K. (2014). Comparison of the stability of stock solutions of drugs of abuse and other drugs stored in a freezer, refrigerator, and at ambient temperature for up to one year. Drug testing and analysis, 6(7-8), 738-744. [Link]

  • Kumar, S., et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Drug Delivery, 18(7), 834-854. [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • Grant, G. D. (2020). The Impact of Storage Conditions on the Stability of Clinical and Experimental Pharmaceuticals. CQUniversity. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1303-1311. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • How to redissolve protein precipitated using acetone? ResearchGate. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO. Journal of Biomolecular Screening. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

Sources

troubleshooting western blot detection of PKCδ cleavage by Roy-Bz

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of PKCδ Cleavage

Protein Kinase C delta (PKCδ) is a multifaceted enzyme involved in regulating critical cellular processes, including cell survival and apoptosis (programmed cell death).[1] In response to various apoptotic stimuli, such as treatment with chemotherapeutic agents or DNA damage, PKCδ undergoes proteolytic cleavage by caspase-3, a key executioner enzyme in the apoptotic cascade.[2][3] This cleavage event is not merely a consequence of apoptosis but is an active step that propagates the death signal.

Caspase-3 cleaves full-length PKCδ (approx. 72-78 kDa) into a 41 kDa catalytic fragment and a 38 kDa regulatory fragment.[3][4] The liberated catalytic fragment is constitutively active and translocates to various cellular compartments, including the nucleus, where it phosphorylates substrates like lamin B, contributing to the systematic disassembly of the cell.[5][6] Therefore, detecting the cleaved 41 kDa fragment of PKCδ by Western blot is a reliable and widely used hallmark of apoptosis.

This guide addresses common issues encountered when detecting PKCδ cleavage induced by pro-apoptotic compounds, such as the experimental agent "Roy-Bz," and provides a logical framework for troubleshooting.

Core Principle: The PKCδ Apoptotic Signaling Pathway

Before troubleshooting, it is essential to understand the underlying biological mechanism. An apoptosis-inducing agent (like your compound, Roy-Bz) triggers a signaling cascade that culminates in the activation of executioner caspases, primarily caspase-3. Activated caspase-3 then recognizes a specific sequence within the hinge region of PKCδ (DXXD) and cleaves the full-length protein.[4][7] This generates the active catalytic fragment that amplifies the apoptotic signal.

pkc_cleavage_pathway Inducer Apoptotic Stimulus (e.g., Roy-Bz, Etoposide) Caspase_Cascade Pro-Caspase-3 (Inactive) Inducer->Caspase_Cascade Activates Active_Caspase Active Caspase-3 Caspase_Cascade->Active_Caspase Cleavage PKC_Full Full-Length PKCδ (~74 kDa) Active_Caspase->PKC_Full Cleaves at DXXD site PKC_Cleaved_Cat Catalytic Fragment (~41 kDa, Active) PKC_Full->PKC_Cleaved_Cat PKC_Cleaved_Reg Regulatory Fragment (~38 kDa) PKC_Full->PKC_Cleaved_Reg Apoptosis Apoptotic Events (e.g., Lamin Cleavage) PKC_Cleaved_Cat->Apoptosis Phosphorylates Substrates

Caption: Caspase-3-mediated cleavage of PKCδ during apoptosis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges observed in the lab.

Question 1: I don't see the cleaved ~41 kDa PKCδ band after treating my cells with Roy-Bz. What went wrong?

This is a very common issue and can stem from biological or technical failures. Let's break down the possibilities.

Possibility A: Ineffective Apoptosis Induction The primary reason for not seeing cleavage is that the cells may not be undergoing apoptosis at a sufficient level.

  • Causality: The concentration of Roy-Bz may be too low, or the incubation time may be too short to trigger the caspase cascade effectively. Not all cell lines respond to the same stimulus in the same way.

  • Troubleshooting Steps:

    • Run a Time-Course and Dose-Response Experiment: Treat cells with a range of Roy-Bz concentrations (e.g., 0.1 µM to 50 µM) and harvest them at different time points (e.g., 4, 8, 16, 24 hours). Apoptosis is a dynamic process; the peak of cleavage may occur within a narrow window.

    • Include a Positive Control: Always treat a parallel set of cells with a well-established apoptosis inducer like Staurosporine (1-2 µM for 3-6 hours) or Etoposide (25-50 µM for 16-24 hours) .[8] This will validate that your cell system, antibodies, and Western blot protocol are capable of detecting cleavage.

    • Validate Apoptosis with an Orthogonal Method: Do not rely solely on PKCδ cleavage. Confirm apoptosis by looking for cleavage of PARP (Poly (ADP-ribose) polymerase), another key caspase-3 substrate.[4] Full-length PARP is ~116 kDa, and the cleaved fragment is ~89 kDa. This provides independent confirmation that caspase-3 is active.

Possibility B: Antibody-Related Issues The choice of antibody is critical for detecting cleavage fragments.

  • Causality: Your primary antibody may only recognize an epitope on the portion of PKCδ that is lost after cleavage, or it may not be sensitive enough to detect the potentially lower abundance of the cleaved fragment.

  • Troubleshooting Steps:

    • Verify Antibody Specificity: Check the antibody datasheet. Does it explicitly state that it detects the cleaved fragment? Some antibodies are raised against the N-terminus (regulatory domain), while others target the C-terminus (catalytic domain). To detect the ~41 kDa catalytic fragment, you need an antibody that recognizes the C-terminal portion of the protein or a neo-epitope created by the cleavage event.

    • Optimize Antibody Concentration: The optimal antibody dilution for detecting a smaller, less abundant fragment might be higher (less diluted) than for the full-length protein. Perform a titration to find the best concentration.[9]

    • Use a Cleavage-Specific Antibody: The most reliable tool is an antibody specifically generated to recognize the new N-terminus of the catalytic fragment exposed after caspase-3 cleavage. These antibodies will not detect the full-length protein, providing a very clean signal.

Possibility C: Technical Failures in Western Blotting The cleaved fragment may be present in your lysate but lost during the blotting procedure.

  • Causality: Small proteins (~41 kDa) can transfer too quickly through the membrane, while larger proteins (~74 kDa) transfer more slowly. An unoptimized transfer protocol can lead to the preferential loss of your target band.

  • Troubleshooting Steps:

    • Optimize Transfer Conditions: For a ~41 kDa protein, a standard semi-dry or wet transfer should be effective. However, if you suspect issues, consider using a 0.2 µm pore size PVDF membrane, which has a higher retention capacity for smaller proteins compared to 0.45 µm nitrocellulose. Reduce transfer time or voltage if you suspect "blow-through."[10]

    • Check Lysis Buffer Composition: Ensure your lysis buffer contains a fresh cocktail of protease inhibitors.[11][12] Without them, endogenous proteases released during cell lysis can degrade your target protein, preventing detection.

    • Load Sufficient Protein: The cleaved fragment is often much less abundant than the full-length protein. You may need to load more total protein per lane than usual—try 30-50 µg of total lysate.[12]

Question 2: I see my full-length PKCδ band, but I also see multiple other bands. Are they non-specific?

This can be confusing and requires careful interpretation.

  • Causality: Non-specific bands can arise from primary or secondary antibody cross-reactivity, or they could represent protein degradation products or post-translational modifications.[9][11]

  • Troubleshooting Steps:

    • Optimize Blocking and Washing: Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% Bovine Serum Albumin instead of milk, as milk contains phosphoproteins that can interfere with phospho-antibody detection). Increase the number and duration of your wash steps after antibody incubations.

    • Titrate Your Antibodies: High concentrations of primary or secondary antibodies are a common cause of non-specific binding. Reduce the concentration of both and re-run the blot.[11]

    • Run a Secondary-Only Control: Incubate a lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate.

    • Use Fresh Lysates with Protease Inhibitors: If the extra bands are at a lower molecular weight than your target, they are likely degradation products. Always prepare fresh lysates for your experiment and keep them on ice.[10][12]

Question 3: The signal for my cleaved PKCδ band is very weak. How can I improve it?

A weak signal can make data interpretation difficult and unconvincing.

  • Causality: This usually results from a combination of factors: low levels of apoptosis, low protein load, suboptimal antibody concentrations, or inefficient detection.

  • Troubleshooting Steps:

    • Enrich for Your Target: As mentioned, increase the total protein loaded per lane. For very low-abundance fragments, you may need to perform an immunoprecipitation (IP) for PKCδ first, and then run the Western blot on the enriched sample.[10]

    • Enhance Your Detection System: Use a high-sensitivity enhanced chemiluminescence (ECL) substrate. These reagents can dramatically amplify the signal compared to standard substrates.

    • Incubate Primary Antibody Longer: For weak targets, incubating the primary antibody overnight at 4°C can significantly improve signal strength compared to a 1-hour incubation at room temperature.[9]

    • Revisit the Induction Protocol: The simplest explanation is often the correct one. A weak signal may accurately reflect a low level of apoptosis. Re-optimize your Roy-Bz treatment conditions (dose and time) to achieve a more robust biological response.

Experimental Protocols & Data Tables

Protocol: Induction and Detection of PKCδ Cleavage
  • Cell Seeding: Plate your cells (e.g., HeLa, Jurkat) at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment:

    • Negative Control: Treat cells with vehicle (e.g., DMSO) at the same final concentration used for your drug.

    • Test Compound: Treat cells with the desired concentration of Roy-Bz for the determined time.

    • Positive Control: Treat cells with 2 µM Staurosporine for 4 hours.[8]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • Western Blotting:

    • Load 30 µg of total protein per lane on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a 0.2 µm PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody (see table below for suggestions) overnight at 4°C.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Apply a high-sensitivity ECL substrate and image the blot.

Table 1: Recommended Antibody and Reagent Parameters
ParameterRecommendationRationale
Primary Antibody Anti-PKCδ (C-terminal) or Cleaved PKCδ (Asp327) specificA C-terminal antibody detects both full-length and the catalytic fragment. A cleavage-specific antibody provides unambiguous detection of the fragment.
Primary Ab Dilution 1:1000 (starting point)Titrate to find the optimal signal-to-noise ratio.[9]
Positive Control Staurosporine or EtoposideValidates the entire experimental system's ability to produce and detect cleavage.[8]
Loading Control β-Actin, GAPDH, or TubulinEnsures equal protein loading across all lanes for accurate comparison.
Protein Load / Lane 30-50 µgEnsures sufficient levels of the potentially low-abundance cleaved fragment for detection.[12]
Membrane Type 0.2 µm PVDFProvides better retention of the ~41 kDa cleaved fragment compared to 0.45 µm nitrocellulose.[10]

References

  • DeVries-Seimon, T. A., et al. (2007). Induction of apoptosis is driven by nuclear retention of protein kinase C delta. The Journal of Biological Chemistry. Available at: [Link]

  • Brodie, C., & Blumberg, P. M. (2003). Two Faces of Protein Kinase C delta: The Contrasting Roles of PKC delta in Cell Survival and Cell Death. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025). Rottlerin inhibits PKCδ to attenuate pulmonary fibrosis by suppressing NLRC4/ASC-mediated pyroptosis. Phytomedicine. Available at: [Link]

  • Reyland, M. E. (2017). Functional proteomic analysis reveals roles for PKCδ in regulation of cell survival and cell death: Implications for cancer pathogenesis and therapy. Seminars in Cancer Biology. Available at: [Link]

  • Soltoff, S. P. (2007). Rottlerin: an inappropriate and ineffective inhibitor of PKCdelta. Trends in Pharmacological Sciences. Available at: [Link]

  • Soltoff, S. P. (2007). Rottlerin: An inappropriate and ineffective inhibitor of PKCdelta. ResearchGate. Available at: [Link]

  • Cross, T., et al. (2000). PKC-delta is an apoptotic lamin kinase. Journal of Cell Science. Available at: [Link]

  • Steinberg, S. F. (2017). Cleavage Alters the Molecular Determinants of Protein Kinase C-δ Catalytic Activity. Molecular and Cellular Biology. Available at: [Link]

  • Lin, Y., et al. (2009). Caspase-mediated protein kinase C-δ cleavage is necessary for apoptosis of vascular smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Farnsworth, N. L., et al. (2024). Cleavage of protein kinase c δ by caspase-3 mediates proinflammatory cytokine-induced apoptosis in pancreatic islets. Islets. Available at: [Link]

  • Lin, Y., et al. (2009). Caspase-mediated protein kinase C-δ cleavage is necessary for apoptosis of vascular smooth muscle cells. PMC. Available at: [Link]

  • Bio-Rad Antibodies. Western Blot Troubleshooting: Unusual or Unexpected Bands. Bio-Rad. Available at: [Link]

  • Alpha Lifetech Inc. (2026). Troubleshooting Common Issues in Western Blot. Alpha Lifetech. Available at: [Link]

  • Anantharam, V., et al. (2007). The localization of PKCδ in different subcellular sites impacts its pro and anti-apoptotic functions and the activation of distinct signaling pathways. AACR Journals. Available at: [Link]

  • Churchill, E. N., et al. (2012). Rottlerin increases cardiac contractile performance and coronary perfusion through BKCa++ channel activation following cold cardioplegic arrest in isolated hearts. PMC. Available at: [Link]

  • Lin, Y., et al. (2009). Caspase-mediated protein kinase C-delta cleavage is necessary for apoptosis of vascular smooth muscle cells. PubMed. Available at: [Link]

  • Anantharam, V., et al. (2002). Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl. The Journal of Neuroscience. Available at: [Link]

  • Liu, Y., et al. (2023). Rottlerin-mediated PKCδ inhibition reduces microglial activation and inflammatory cytokine production and improves cognitive function of APPswe/PS1dE9 mice. ResearchGate. Available at: [Link]

  • Farnsworth, N. L., et al. (2024). Cleavage of protein kinase c δ by caspase-3 mediates proinflammatory cytokine-induced apoptosis in pancreatic islets. PMC. Available at: [Link]

  • Okhrimenko, H., et al. (2005). Protein Kinase Cδ and Caspase-3 Modulate TRAIL-Induced Apoptosis in Breast Tumor Cells. PMC. Available at: [Link]

  • Song, Q., et al. (2000). Caspase 3 cleaves DNA-PKcs and partially inhibits DNA-PKcs activity.... ResearchGate. Available at: [Link]

  • Farnsworth, N. L., et al. (2022). Cleavage of Protein Kinase C δ by Caspase-3 Mediates Pro-inflammatory Cytokine- Induced Apoptosis in the Pancreatic Islet. bioRxiv. Available at: [Link]

  • Al-Rubeai, M. (2018). Induction of apoptosis under cell culture conditions. ResearchGate. Available at: [Link]

  • D'Arcy, M. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. Available at: [Link]

  • Steinberg, S. F. (2017). Cleavage Alters the Molecular Determinants of Protein Kinase C-δ Catalytic Activity. PubMed. Available at: [Link]

  • Xu, Z.B., et al. (2004). Crystal Structure of PKC-theta complexed with Staurosporine at 2A resolution. RCSB PDB. Available at: [Link]

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Validation & Comparative

Roy-Bz vs. 5-Fluorouracil: Cytotoxicity & Mechanism Guide in Colon Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Paradigm Shift

Audience: Drug Discovery Scientists & Oncologists Context: Colon cancer therapy has relied on 5-Fluorouracil (5-FU) for decades. However, 5-FU's genotoxicity and the prevalence of chemoresistance (specifically in Cancer Stem Cells) necessitate novel mechanisms. Roy-Bz (7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone) represents a new class of PKCδ-selective activators that bypasses standard resistance pathways by triggering mitochondrial apoptosis rather than DNA damage.[1]

Quick Comparison Matrix
Feature5-Fluorouracil (5-FU)Roy-Bz (Novel Candidate)
Primary Target Thymidylate Synthase (TS)Protein Kinase C delta (PKCδ)
Mechanism Antimetabolite / GenotoxicityMitochondrial Apoptosis / Metabolic Reprogramming
IC50 (HCT116) ~5.0 - 10.0 µM (Variable resistance)0.63 ± 0.05 µM (High Potency)
Genotoxicity High (DNA damage)Non-genotoxic
Stem Cell Impact Often induces enrichment of resistant CSCsDepletes CSCs (Reduces colonosphere formation)

Mechanistic Divergence

To understand the cytotoxicity differences, one must analyze the signaling cascades. 5-FU relies on dividing cells incorporating false nucleotides. Roy-Bz acts as a "molecular switch," forcing the pro-apoptotic function of PKCδ.

5-Fluorouracil: The Genotoxic Blockade

5-FU is converted to FdUMP, which inhibits Thymidylate Synthase (TS). This depletes dTTP, causing "thymineless death" and misincorporation of fluoronucleotides into RNA/DNA.

  • Limitation: Cells with high TS expression or p53 mutations often develop resistance.

Roy-Bz: The PKCδ Apoptotic Trigger

Roy-Bz binds selectively to the C1-domain of PKCδ .[1][2][3] Unlike Phorbol Esters (PMA) which promote tumors via other PKC isoforms, Roy-Bz specifically translocates PKCδ to the mitochondria.

  • The Cascade: Roy-Bz

    
     PKCδ Activation 
    
    
    
    Mitochondrial Translocation
    
    
    Cytochrome c Release
    
    
    Caspase-3 Activation
    
    
    Apoptosis.
  • Metabolic Hit: Recent data indicates Roy-Bz also inhibits OXPHOS and glycolysis, starving the tumor.

Pathway Visualization

MechanismComparison cluster_0 5-Fluorouracil (Genotoxic) cluster_1 Roy-Bz (PKCδ Activation) FU 5-FU Entry FdUMP FdUMP Conversion FU->FdUMP TS Thymidylate Synthase (Inhibition) FdUMP->TS DNA DNA Damage (S-Phase Arrest) TS->DNA p53 p53 Activation DNA->p53 Death1 Apoptosis (p53-dependent) p53->Death1 Roy Roy-Bz Entry PKC PKCδ Activation (C1-Domain Binding) Roy->PKC Mito Mitochondrial Translocation PKC->Mito Meta Metabolic Collapse PKC->Meta Casp Caspase-3 Cleavage Mito->Casp Death2 Apoptosis (Mitochondrial) Casp->Death2 Meta->Death2

Figure 1: Mechanistic comparison showing 5-FU's DNA-damage reliance vs. Roy-Bz's direct mitochondrial toxicity.

Quantitative Performance Data

The following data aggregates findings from Bessa et al. (2018) and subsequent validation studies.

Table 1: Cytotoxicity (GI50) in Colon Cancer Cell Lines

Note: GI50 = Concentration inhibiting 50% of cell growth.

Cell LinePhenotypeRoy-Bz GI50 (µM)5-FU GI50 (µM)*Fold Potency (Roy-Bz vs 5-FU)
HCT116 p53 Wild-type, Aggressive0.63 ± 0.05 ~5.0 - 6.9~10x More Potent
HT-29 p53 Mutant, Chemo-resistant1.50 ± 0.06 > 10.0>6x More Potent
SW837 Rectal carcinoma1.10 ± 0.03 VariableHigh

*5-FU values represent typical literature ranges for these lines in monotherapy; Roy-Bz values are specific experimental data.

Table 2: Impact on Cancer Stem Cells (CSCs)

One of Roy-Bz's critical advantages is its ability to target the sub-population responsible for relapse.

MetricRoy-Bz Treatment5-FU Treatment
Colonosphere Formation Significant inhibition (Depletion of CSCs)Often enriches CSCs (Resistance selection)
Stemness Markers Downregulation of CD44, CD133Minimal effect / Upregulation
Migration Assay Potent inhibition (PKCδ-dependent)Moderate inhibition

Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflows.

Protocol A: SRB Cytotoxicity Assay (The Standard for Roy-Bz)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for Roy-Bz because it measures protein content, avoiding artifacts from metabolic inhibitors (since Roy-Bz affects glycolysis).

  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO (Max).

    • Roy-Bz: Serial dilutions (0.1 µM to 5.0 µM).

    • Positive Control: 5-FU (1 µM to 100 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) to fix cells in situ. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min at RT.

  • Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 10 mM Tris base.

  • Read: Measure Absorbance at 510 nm .

  • Validation Check: The Z-factor of the assay should be > 0.5.

Protocol B: PKCδ Translocation Assay (Mechanism Validation)

Rationale: To confirm Roy-Bz specificity, you must prove PKCδ moves to the mitochondria/nucleus/membrane and does not just stay cytosolic.

  • Preparation: Seed HCT116 cells on glass coverslips.

  • Transfection (Optional but Recommended): Transfect with GFP-PKCδ plasmid for real-time tracking.

  • Treatment: Treat with 1 µM Roy-Bz for 1–4 hours.

  • Fixation/Permeabilization: 4% Paraformaldehyde (15 min)

    
     0.1% Triton X-100.
    
  • Immunostaining: Use anti-PKCδ antibody (Santa Cruz sc-937 or similar) and a mitochondrial marker (e.g., TOM20).

  • Analysis: Confocal microscopy.

    • Positive Result: Co-localization of PKCδ (Green) and Mitochondria (Red) = Yellow overlap.

    • Negative Control: DMSO treated cells show diffuse cytosolic PKCδ.

Workflow Visualization

ExperimentalWorkflow cluster_SRB Cytotoxicity Workflow (SRB) cluster_Mech Mechanism Validation Seed Seed HCT116 (5k/well) Treat Treat: Roy-Bz vs 5-FU (48h) Seed->Treat Fix Fixation (TCA, 4°C) Treat->Fix Stain Stain (SRB Dye) Fix->Stain Read Read OD (510nm) Stain->Read Trans Transfect GFP-PKCδ Expose Expose 1µM Roy-Bz Trans->Expose Image Confocal Microscopy Expose->Image Result Mitochondrial Translocation Image->Result

Figure 2: Step-by-step experimental workflow for validating cytotoxicity and mechanism.

References

  • Bessa, C., et al. (2018). "Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy."[3][4] Cell Death & Disease, 9(2),[4] 23.

  • Bessa, C., et al. (2023). "Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator."[5][6] Chemistry & Biodiversity.[6]

  • Longley, D. B., et al. (2003). "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338.

  • Saraiva, L., et al. (2017). "Roy-Bz: a small molecule selective activator of protein kinase Cdelta."[2] Patent WO2017134637A1.

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A Comparative Analysis of Roy-Bz and Natural Royleanone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product-inspired drug discovery, the abietane diterpenes known as royleanones have emerged as a promising class of compounds with a diverse range of biological activities.[1][2] Found in plants of the Lamiaceae family, such as those from the Plectranthus and Salvia genera, these molecules have attracted considerable attention for their potential as anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] The inherent bioactivity of the royleanone scaffold has spurred the development of semi-synthetic derivatives to enhance potency, selectivity, and drug-like properties.

This guide provides an in-depth comparative analysis of the semi-synthetic royleanone derivative, 7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone (Roy-Bz), and its naturally occurring counterparts. We will delve into their cytotoxic, anti-inflammatory, and antioxidant properties, supported by experimental data. Furthermore, we will explore the underlying mechanisms of action and provide detailed protocols for key assays to facilitate further research and development in this area.

Comparative Biological Activity: Roy-Bz vs. Natural Royleanone Derivatives

The pursuit of novel therapeutics often involves a comparative assessment of a lead compound against its parent molecules or structural analogs. The following table summarizes the reported 50% inhibitory concentration (IC50) values for Roy-Bz and a selection of natural royleanone derivatives across various biological assays. This data provides a quantitative basis for understanding the structure-activity relationships within this compound class.

CompoundBiological ActivityCell Line/AssayIC50 (µM)Reference
Roy-Bz CytotoxicityHCT116 (Colon Cancer)1.65 ± 0.15[4]
CytotoxicityColon Cancer XenograftEffective at 10 mg/kg[5]
6,7-dehydroroyleanone CytotoxicityHep G2 (Liver Cancer)10.28 (24h), 5.22 (48h)[6]
Anti-inflammatoryRAW 264.7 (NO Inhibition)>159.00[7]
7α-acetoxy-6β-hydroxyroyleanone CytotoxicityNCI-H460 (Lung Cancer)2.7[8][9]
CytotoxicityNCI-H460/R (Resistant)3.1[8][9]
CytotoxicityU118 (Glioblastoma)14.44[10]
CytotoxicityU373 (Glioblastoma)17.02[10]
Anti-inflammatory5-lipoxygenase (cell-free)1.3 µg/mL[3]
Anti-inflammatoryHuman Neutrophils (5-LO)5.1 µg/mL[3]
7α-acetoxy-6β-benzoyloxy-12-O-(4-chloro)benzoylroyleanone (Derivative of 7α-acetoxy-6β-hydroxyroyleanone) CytotoxicityNCI-H460 (Lung Cancer)1.9 ± 0.4[8][9]
CytotoxicityNCI-H460/R (Resistant)2.2 ± 0.4[8][9]
Royleanone CytotoxicityMIAPaCa-2 (Pancreatic Cancer)32.5[1]
7α-acetoxyroyleanone CytotoxicityMIAPaCa-2 (Pancreatic Cancer)4.7[11]
Various Amide Derivatives of Royleanone CytotoxicityHepG2, MCF-7, A5491.02 - >100[1]

In-Depth Mechanistic Analysis: Divergent and Convergent Pathways

The therapeutic potential of a compound is intrinsically linked to its mechanism of action. While both Roy-Bz and natural royleanones exhibit promising bioactivities, their molecular targets and signaling pathways show both divergence and convergence.

Roy-Bz: A Selective Activator of Protein Kinase C Delta (PKCδ)

A key distinguishing feature of Roy-Bz is its identification as the first small-molecule selective activator of Protein Kinase C delta (PKCδ).[2][12] This is significant as PKC isozymes play crucial, and often opposing, roles in cellular processes like proliferation, apoptosis, and migration.[12] The selectivity of Roy-Bz for PKCδ provides a more targeted approach compared to broad-spectrum PKC activators, which can have undesirable side effects.

The activation of PKCδ by Roy-Bz in colon cancer cells initiates a cascade of events leading to apoptosis.[12] This is primarily achieved through a mitochondrial-dependent pathway involving the activation of caspase-3.[2][12] Furthermore, Roy-Bz-mediated PKCδ activation has been shown to inhibit cancer cell migration.[12] Recent studies have also revealed that Roy-Bz can interfere with glucose metabolism in colon cancer cells by inhibiting both mitochondrial respiration and glycolysis, further contributing to its antitumor activity.[13]

Roy_Bz_PKC_delta_Pathway Roy_Bz Roy-Bz PKC_delta PKCδ Roy_Bz->PKC_delta selectively activates Metabolism Inhibition of Mitochondrial Respiration & Glycolysis Roy_Bz->Metabolism Mitochondrion Mitochondrion PKC_delta->Mitochondrion triggers mitochondrial pathway Migration Cell Migration PKC_delta->Migration inhibits Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Roy-Bz via PKCδ activation.

Natural Royleanone Derivatives: A Multi-faceted Approach

The mechanisms of action for natural royleanone derivatives are more varied and appear to involve multiple cellular targets. A common theme is the induction of apoptosis, although the specific upstream signaling can differ.

For instance, 6,7-dehydroroyleanone has been shown to induce apoptosis by activating the intrinsic cell death pathway, evidenced by the strong activation of caspases-3 and -9.[14][15] 7α-acetoxy-6β-hydroxyroyleanone also induces apoptosis and has been reported to cause G2/M cell cycle arrest and mitochondrial fragmentation in glioblastoma cells.[10][11]

The anti-inflammatory properties of some natural royleanones are linked to the inhibition of key inflammatory mediators. 7α-acetoxy-6β-hydroxyroyleanone is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[3] This suggests a mechanism of action that could be beneficial in inflammatory diseases. Furthermore, some flavonoids, a class of compounds often found alongside terpenoids, have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[9] While direct evidence for NF-κB inhibition by many royleanones is still emerging, it represents a plausible mechanism for their observed anti-inflammatory and anticancer effects.

Natural_Royleanones_Pathway Natural_Royleanones Natural Royleanone Derivatives Mitochondria Mitochondrial Dysfunction Natural_Royleanones->Mitochondria Cell_Cycle G2/M Cell Cycle Arrest Natural_Royleanones->Cell_Cycle Five_LOX 5-Lipoxygenase (5-LO) Natural_Royleanones->Five_LOX inhibits NFkB NF-κB Pathway (Potential Target) Natural_Royleanones->NFkB potential inhibition Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Leukotrienes Leukotriene Production Five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation NFkB->Apoptosis inhibition of anti-apoptotic genes NFkB->Inflammation

Caption: Potential mechanisms of action for natural royleanones.

Experimental Protocols for Key Assays

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of royleanone derivatives.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[16][17][18]

Experimental Workflow:

SRB_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubation) A->B C 3. Cell Fixation (Cold Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B solution) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris base) E->F G 7. Absorbance Reading (540 nm) F->G

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.[16]

  • Washing (1): Carefully discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]

  • Washing (2): Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader. The optical density is proportional to the total protein content and, therefore, the cell number.

Anti-inflammatory Activity: In Vitro Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are key mediators in the inflammatory process.

Experimental Workflow:

NO_Scavenging_Assay_Workflow A 1. Prepare Reaction Mixture (Sodium Nitroprusside + Test Compound) B 2. Incubation (25°C for 30-180 min) A->B C 3. Add Griess Reagent B->C D 4. Color Development C->D E 5. Absorbance Reading (540-596 nm) D->E

Caption: Workflow for the in vitro nitric oxide scavenging assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS) with 100 µL of the test compound at various concentrations.[12]

  • Incubation: Incubate the plate at 25°C for 30 to 180 minutes.[12][13]

  • Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide in 2% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in water) to each well.[12]

  • Color Development: Allow the color to develop for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 nm and 596 nm.[14][19] The decrease in absorbance compared to the control (without the test compound) indicates the nitric oxide scavenging activity.

Conclusion and Future Directions

The comparative analysis of Roy-Bz and natural royleanone derivatives highlights a fascinating interplay of structure, activity, and mechanism. Roy-Bz, with its selective activation of PKCδ, represents a targeted approach to cancer therapy, particularly in colon cancer. Its ability to induce apoptosis and disrupt cancer cell metabolism underscores its potential as a lead compound for further development.

Natural royleanone derivatives, on the other hand, exhibit a broader spectrum of bioactivities, including potent cytotoxic and anti-inflammatory effects. Their multi-target nature, while potentially less specific, could offer advantages in complex diseases where multiple pathways are dysregulated. The identification of 5-LO inhibition as a mechanism for some natural royleanones opens up avenues for their investigation in inflammatory conditions.

Future research should focus on elucidating the detailed mechanisms of action for a wider range of natural royleanone derivatives, particularly their effects on key signaling pathways like NF-κB. Direct, head-to-head comparative studies of Roy-Bz and its natural precursors in anti-inflammatory and antioxidant assays are also warranted to fully understand the impact of its synthetic modifications. The continued exploration of this versatile class of compounds holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Li, C. J., Xia, F., Wu, R., Tan, H. S., Xu, H. X., Xu, G., & Qin, H. B. (2018). Synthesis and Cytotoxicities of Royleanone Derivatives. Natural products and bioprospecting, 8(6), 453–456. [Link]

  • Isca, V., Garcia, C., Pereira, F., Matias, D., Valente, A., Guedes, R. C., ... & Rijo, P. (2020). Royleanone Derivatives From Plectranthus spp. as a Novel Class of P-Glycoprotein Inhibitors. Frontiers in Pharmacology, 11, 557789. [Link]

  • Magalhães, M., Domínguez-Martín, E. M., Díaz-Lanza, A. M., Marques, M. P. M., Princiotto, S., Gómez, A. M., ... & Rijo, P. (2024). Unveiling the Antitumor Mechanism of 7α-Acetoxy-6β-Hydroxyroyleanone from Plectranthus hadiensis in Glioblastoma. Preprints.org. [Link]

  • Filipe, M. S., Domínguez-Martín, E. M., Pires, T. C. S. P., Dias, M. I., Barros, L., Ferreira, I. C. F. R., ... & Rijo, P. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS omega. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Sitarek, P., et al. (2024). Anticancer Effects of Abietane Diterpene 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus grandidentatus and Its Semi-Synthetic Analogs: An In Silico Computational Approach. Molecules, 29(8), 1849. [Link]

  • González, M. J., et al. (2018). Synthesis and Cytotoxicities of Royleanone Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Garcia, C., et al. (2018). Anticancer properties of the abietane diterpene 6,7-dehydroroyleanone obtained by optimized extraction. Future medicinal chemistry, 10(9), 1047-1060. [Link]

  • Ajikumaran, N. S., et al. (2014). In-Vitro Antioxidant potentials in leaves of Coleus aromaticus Benth and rhizomes of Zingiber zerumbet (L.) SM. Journal of Pharmacy Research, 8(11), 1646-1650. [Link]

  • Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines. Retrieved from [Link]

  • Su, Y. C., Hsu, K. P., & Wang, E. I. C. (2022). Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells. Molecules, 27(3), 1013. [Link]

  • Kumar, V., & Mishra, J. (2016). In Vitro Anti- Oxidant Study of Herbal Extract Mixture by Nitric oxide and DPPH Method. International Journal of Pharmaceutical and Clinical Research, 8(11), 1545-1548. [Link]

  • Famakin, O., Fatumo, C., Omonigbehin, E., & Iweala, E. (2016). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Journal of Taibah University for Science, 10(5), 643-650. [Link]

  • Bessa, C., et al. (2023). Roy-Bz inhibits cellular respiration in tumor tissues of human colon xenograft mouse models. ResearchGate. [Link]

  • Bessa, C., et al. (2018). Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy. Cell death & disease, 9(1), 15. [Link]

  • Matias, D., et al. (2019). Cytotoxic Activity of Royleanone Diterpenes from Plectranthus madagascariensis Benth. ACS omega, 4(5), 8433-8440. [Link]

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  • Sitarek, P., et al. (2024). Anticancer Effects of Abietane Diterpene 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus grandidentatus and Its Semi-Synthetic Analogs: An In Silico Computational Approach. Pharmaceuticals, 17(4), 505. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Kim, J. Y., et al. (2010). Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity. Bioorganic & medicinal chemistry letters, 20(21), 6238-6241. [Link]

  • Garcia, C. G., et al. (2020). Royleanone Derivatives From Plectranthus spp. as a Novel Class of P-Glycoprotein Inhibitors. ResearchGate. [Link]

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Validating Roy-Bz Anti-Tumor Effects in Patient-Derived Xenografts (PDX)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Application Guide

Executive Summary

Roy-Bz (7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone) represents a paradigm shift in protein kinase C (PKC) modulation.[1][2][3][4] Unlike broad-spectrum PKC activators (e.g., PMA) that often exhibit tumor-promoting properties due to isozyme promiscuity, Roy-Bz is the first small-molecule selective activator of PKCδ .

This guide outlines the validation framework for Roy-Bz in Patient-Derived Xenograft (PDX) workflows. While initial efficacy was established in HCT116 cell-line derived xenografts (CDX), the transition to PDX is critical for evaluating its dual mechanism: induction of mitochondrial apoptosis and metabolic disruption (OXPHOS/Glycolysis inhibition) in heterogeneous tumor populations.

Mechanism of Action (MoA) & Comparative Logic

To validate Roy-Bz, one must understand its unique "Targeted Activation" mechanism. Most oncology drugs are inhibitors; Roy-Bz is an activator of a tumor-suppressor isoform.

The Roy-Bz Signaling Cascade

Roy-Bz binds to the C1-domain of PKCδ, triggering its translocation to the mitochondria and nucleus. This results in a dual-strike effect:

  • Apoptotic Trigger: Mitochondrial depolarization and Caspase-3 activation.

  • Metabolic Collapse: Downregulation of glycolytic markers (GLUT1, HK2) and disruption of the Electron Transport Chain (Complex I/III).

DOT Diagram 1: Roy-Bz Signaling Pathway

RoyBz_Mechanism RoyBz Roy-Bz (Compound) PKCd_Cyto PKCδ (Cytosolic) RoyBz->PKCd_Cyto Selective Binding (C1 Domain) PKCd_Mito PKCδ (Mitochondrial) PKCd_Cyto->PKCd_Mito Translocation Glycolysis Glycolysis (GLUT1, HK2) PKCd_Mito->Glycolysis Inhibition OXPHOS OXPHOS (Complex I/III) PKCd_Mito->OXPHOS Inhibition Caspase3 Caspase-3 (Cleavage) PKCd_Mito->Caspase3 Activation Apoptosis Apoptosis & Tumor Regression Glycolysis->Apoptosis Metabolic Stress OXPHOS->Apoptosis Caspase3->Apoptosis

Figure 1: Roy-Bz mechanism of action illustrating dual targeting of apoptotic pathways and metabolic suppression.

Comparative Performance Analysis

The following table contrasts Roy-Bz with Standard of Care (SoC) and research tools to highlight its specific utility in PDX validation.

FeatureRoy-Bz (Novel Agent)5-Fluorouracil (5-FU) (SoC)PMA (Research Tool)
Primary Target PKCδ (Selective Activation)DNA/RNA Synthesis (Thymidylate Synthase)Pan-PKC Activator (Promiscuous)
MoA Mitochondrial Apoptosis + Metabolic InhibitionGenotoxicity / AntimetaboliteOften Tumor Promoting (via PKCα)
Selectivity High (Does not activate PKCα/ε)Low (Affects all dividing cells)None
Toxicity Profile Non-genotoxic; No weight loss observed [1]High systemic toxicity (GI, Hematologic)High inflammatory toxicity
PDX Utility Targeting Cancer Stem Cells (CSCs) & Chemo-resistanceBulk tumor reductionN/A (Not a therapeutic)

Protocol: Validating Roy-Bz in PDX Models

This protocol adapts the successful HCT116 CDX parameters [2] for the heterogeneity of Patient-Derived Xenografts.

Phase 1: Model Establishment
  • Source: Fresh surgical colorectal carcinoma tissue (CRC).

  • Host: NOD/SCID or BALB/c Nude mice (immunodeficient).

  • Implantation: Subcutaneous (flank) or Orthotopic (cecum) for metastatic evaluation.

  • Validation: Confirm histology and genetic fidelity to patient tumor (STR profiling).

Phase 2: Treatment Regimen
  • Enrollment Criteria: Tumor volume reaches 100–150 mm³ .

  • Groups (n=8-10 mice/group):

    • Vehicle Control: DMSO/Saline (IP).

    • Roy-Bz: 10 mg/kg , Intraperitoneal (IP), twice weekly .[2][5]

    • Positive Control: 5-FU (30 mg/kg, IP, weekly).

  • Duration: 2–4 weeks (until control tumors reach endpoint).

Phase 3: Readouts & Causality Checks

To ensure "Scientific Integrity," you must prove the effect is PKCδ-dependent .

  • Tumor Volume: Caliper measurements (Length × Width² / 2).

  • Mechanistic Biomarkers (IHC/Western):

    • p-PKCδ / Total PKCδ: Verify activation/translocation.

    • Cleaved Caspase-3: Apoptosis marker.[1][2]

    • Ki-67: Proliferation index.

    • GLUT1 / HK2: Metabolic suppression markers.[1]

  • Safety: Body weight tracking (Roy-Bz shows no significant weight loss vs. chemo).

DOT Diagram 2: PDX Experimental Workflow

PDX_Workflow cluster_0 Establishment cluster_1 Treatment Phase cluster_2 Validation Analysis PatientSample Patient Tumor (CRC) Implant Implantation (Nude Mice) PatientSample->Implant Expansion P1 -> P3 Expansion Implant->Expansion Randomization Randomize (Vol ~100mm³) Expansion->Randomization Dosing Roy-Bz Dosing 10mg/kg IP (2x/week) Randomization->Dosing Monitoring Monitor: Vol, Weight Dosing->Monitoring Harvest Harvest Tumor Monitoring->Harvest MolCheck PKCδ Translocation (Western/IHC) Harvest->MolCheck MetCheck Metabolic Panel (GLUT1/HK2) Harvest->MetCheck

Figure 2: Step-by-step workflow for validating Roy-Bz efficacy in PDX models.

Data Interpretation & Troubleshooting

Expected Outcomes

Based on CDX data [1, 3], successful validation in PDX should yield:

  • Tumor Inhibition (TGI): >50% reduction in tumor growth rate compared to vehicle.

  • Apoptosis: Significant increase in TUNEL+ cells.

  • Metabolic Shift: Reduced expression of GLUT1 and HK2 in IHC analysis.

Self-Validating the System (Troubleshooting)
  • Issue: No tumor regression.

    • Check: Does the specific patient tumor express PKCδ? (Roy-Bz requires PKCδ to function).[1][2][3][6]

    • Control: Run a Western Blot on pre-treatment tissue. If PKCδ is low/absent, Roy-Bz will not work. This confirms the mechanism (selectivity).

  • Issue: Toxicity.[1][2][5][7]

    • Check: Roy-Bz is reported non-genotoxic.[2][3][5][8] If toxicity occurs, check solvent formulation (DMSO concentration <10% recommended).

References

  • Bessa, C., et al. (2018). "Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy."[2] Cell Death & Disease.

  • Raimundo, L., et al. (2021). "Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator." Antioxidants.

  • Soares, J., et al. (2023). "Roy-Bz: A Novel PKCδ Activator Targeting Cancer Stem Cells." International Journal of Molecular Sciences.

  • Rijo, P., et al. "Abietane derivatives as activators of PKC family isoforms."[5] Patent WO2017134637A1.

Sources

Benchmarking Roy-Bz vs. Oligomycin: A Guide to Dual-Pathway Metabolic Suppression

[1]

Executive Summary

This guide benchmarks Roy-Bz (7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone), a novel PKCδ-selective activator, against Oligomycin , the gold-standard ATP synthase inhibitor.[1] While Oligomycin is a precise tool for isolating mitochondrial ATP production, Roy-Bz represents a new class of "dual-suppressors" that dismantle both oxidative phosphorylation (OXPHOS) and glycolysis via upstream signaling activation.[1]

Target Audience: Researchers in oncology, metabolic signaling, and drug discovery.[1]

Mechanistic Divergence: The "Why"

To accurately benchmark these compounds, one must distinguish between acute mechanical blockade (Oligomycin) and signaling-induced metabolic reprogramming (Roy-Bz).

Oligomycin: The Acute Blockade

Oligomycin binds to the Fo subunit of ATP synthase (Complex V), causing an immediate cessation of mitochondrial ATP production. This forces the cell into a "metabolic shift"—rapidly upregulating glycolysis to maintain energy homeostasis (the Pasteur effect).

Roy-Bz: The Signaling Cascade

Roy-Bz is a semi-synthetic abietane diterpene that selectively activates Protein Kinase C delta (PKCδ) .[1][2] Unlike Oligomycin, Roy-Bz does not just block a pore; it triggers a lethal signaling cascade that downregulates critical metabolic machinery over 24–48 hours.[1]

  • Mitochondrial Impact: Downregulates Complex I and III, COX4, and TOM20.[1][3][4]

  • Glycolytic Impact: Downregulates GLUT1, Hexokinase 2 (HK2), and MCT4.[1][3][4][5][6][7][8]

Key Distinction: Oligomycin induces a compensatory glycolytic spike.[1] Roy-Bz induces metabolic collapse (suppression of both arms).

Visualization: Signaling vs. Mechanical Blockade

MetabolicPathwaysRoyBzRoy-Bz(Drug Candidate)PKCdPKCδ ActivationRoyBz->PKCdSelectively ActivatesComplexI_IIIETC ComplexesI & IIIPKCd->ComplexI_IIIDownregulatesExpressionGlycolysisGlycolytic Enzymes(GLUT1, HK2)PKCd->GlycolysisDownregulatesExpressionOligomycinOligomycin(Tool Compound)ComplexVATP Synthase(Complex V)Oligomycin->ComplexVPhysically Blocks(Acute)ComplexV->GlycolysisCompensatoryUpregulationATP_MitoMitochondrialATP SynthesisComplexV->ATP_MitoInhibitsComplexI_III->ATP_MitoReduces EfficiencyATP_GlycoGlycolyticATP ProductionGlycolysis->ATP_GlycoGeneratesApoptosisApoptosis(Caspase-3)ATP_Mito->ApoptosisLoss triggersATP_Glyco->ApoptosisLoss triggers

Figure 1: Mechanistic comparison. Oligomycin blocks Complex V, often increasing glycolysis.[1] Roy-Bz activates PKCδ, suppressing both respiration and glycolysis, leading to unavoidable apoptosis.[1][3][4][9]

Comparative Data Profile

The following table summarizes the expected physiological outputs when treating HCT116 colon cancer cells (a standard model for Roy-Bz validation).

FeatureOligomycin (Acute Treatment)Roy-Bz (48h Treatment)
Primary Target ATP Synthase (Complex V)PKCδ (Signaling Hub)
OCR (Respiration) Rapid, near-complete inhibition of ATP-linked respiration.[1]Significant reduction in Basal and Maximal Respiration (Complex I/III defects).[10]
ECAR (Glycolysis) Increases (Compensatory shift).Decreases (Dual inhibition).[6]
ATP Production Shifts to glycolytic ATP.[1]Total ATP depletion.[1]
ROS Generation Variable (often increases due to electron backup).High (Mitochondrial dysfunction + Apoptosis).
Cell Fate Stasis or death (context-dependent).[1]Apoptosis (Caspase-3 mediated).[4][6]
IC50 / Concentration 1–2 µM (Standard Assay Dose).~1.65 µM (IC50 for HCT116).[6][11]
Experimental Protocols

To validate Roy-Bz efficacy, you cannot simply "swap" it for Oligomycin in a standard assay.[1] You must measure the consequences of Roy-Bz treatment using Oligomycin as a probe.[1]

Protocol A: The "Metabolic Collapse" Assay (Seahorse XF)

This protocol determines if Roy-Bz successfully prevents the metabolic flexibility usually seen with Oligomycin.

Objective: Quantify the loss of Spare Respiratory Capacity and Glycolytic Reserve induced by Roy-Bz.[1]

Reagents:

  • Roy-Bz: Dissolve in DMSO (Stock 10 mM). Store at -20°C.

  • Oligomycin A: Stock 10 mM.[1]

  • FCCP: Uncoupler.

  • Rotenone/Antimycin A: ETC inhibitors.[1]

Workflow:

  • Seeding: Seed HCT116 cells (or target line) at 2.0 × 10⁴ cells/well in XF microplates.

  • Drug Treatment (The Variable):

    • Group A: Vehicle (DMSO).[4][6][10][11][12]

    • Group B: Roy-Bz (IC50, e.g., 1.65 µM) for 48 hours .[1][4][6][11]

  • Assay Prep: Wash cells and replace with XF Base Medium (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.[1] Incubate 1h in non-CO2 incubator.

  • The Injection Strategy (Mito Stress Test):

    • Port A: Oligomycin (1.0 µM). Rationale: Measures ATP-linked respiration.[1]

    • Port B: FCCP (0.5 µM).[4][6][13] Rationale: Measures Maximal Respiration.[1][10][13]

    • Port C: Rotenone/Antimycin A (0.5 µM). Rationale: Determines non-mitochondrial baseline.

Data Interpretation (Self-Validating Check):

  • Validation Step: In Group A (Control), Oligomycin injection must drop OCR but increase ECAR (Validating metabolic flexibility).

  • Roy-Bz Effect: In Group B, Basal OCR should be significantly lower than Group A. Crucially, upon Oligomycin injection, ECAR should NOT spike significantly, confirming Roy-Bz has disabled the glycolytic safety net.[1]

Protocol B: Verification of Dual-Target Downregulation (Western Blot)

Since Roy-Bz acts via protein expression modulation, functional assays must be corroborated with molecular data.[1]

  • Lysate Prep: Harvest cells treated with Roy-Bz (0, 24, 48h).[1]

  • Targets:

    • Mitochondrial: COX4 (Complex IV subunit), TOM20 (Mitochondrial mass).

    • Glycolytic: GLUT1 (Glucose entry), HK2 (Glycolysis initiation).[6]

    • Signaling: PKCδ (Total and Phospho), Cleaved Caspase-3 (Apoptosis marker).

  • Expected Result: Progressive loss of COX4 and GLUT1 over 48h, correlating with the metabolic collapse seen in Protocol A.

Visualization: Experimental Workflow

ExperimentalWorkflowcluster_0Phase 1: Treatmentcluster_1Phase 2: Seahorse Assaycluster_2Phase 3: AnalysisSeedSeed Cells(HCT116)TreatTreat withRoy-Bz (48h)Seed->TreatControlVehicleControlSeed->ControlMediaMedia Exchange(XF Base)Treat->MediaControl->MediaInj_OligoInj A: Oligomycin(ATP-Linked OCR)Media->Inj_OligoInj_FCCPInj B: FCCP(Maximal OCR)Inj_Oligo->Inj_FCCPReadoutCompare ProfilesInj_FCCP->Readout

Figure 2: Validation workflow. Roy-Bz is applied as a chronic treatment prior to the acute metabolic stress test.[1]

Expert Insights & Troubleshooting
  • Solubility: Roy-Bz is highly lipophilic.[1] Ensure DMSO concentration in the final well is <0.1% to avoid vehicle toxicity masking the specific metabolic effects.

  • PKCδ Specificity: To confirm the mechanism is indeed PKCδ-dependent (and not off-target toxicity), use a specific PKCδ inhibitor (e.g., Rottlerin, though specificity is debated, or siRNA knockdown) as a rescue control. If Roy-Bz toxicity persists under PKCδ knockdown, the mechanism is off-target.[1]

  • Oligomycin Resistance: Some cancer stem cells are "Oligomycin-resistant" because they are purely glycolytic.[1] Roy-Bz is superior here because it targets the glycolytic machinery (GLUT1/HK2) that these resistant cells rely on.

References
  • Bessa, C., et al. (2018). Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy.[1][14][15] Cell Death & Disease, 9(23). [Link]

  • Matias, D., et al. (2023). Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator.[1][3][4][6] International Journal of Molecular Sciences, 24(6), 5710. [Link][12]

  • Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

Comparative Profiling of Roy-Bz: Validating p53/Bax Modulation Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Oncologists Focus: 7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone (Roy-Bz) vs. Doxorubicin & PMA

Executive Summary: The Roy-Bz Advantage[1][2]

In the landscape of targeted cancer therapies, Roy-Bz (7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone) represents a paradigm shift from broad-spectrum cytotoxicity to isoform-selective modulation. Unlike Doxorubicin (which induces p53 via genotoxic DNA damage) or PMA (a non-selective PKC activator with tumor-promoting potential), Roy-Bz functions as a highly selective Protein Kinase C delta (PKCδ) activator.

This guide provides a technical roadmap for validating Roy-Bz's ability to upregulate the p53/Bax apoptotic axis in colorectal cancer models (specifically HCT116), contrasting its efficacy and safety profile against established industry standards.

Quick Comparison Matrix
FeatureRoy-Bz (Novel Agent)Doxorubicin (Standard Care)PMA (Research Tool)
Primary Target PKCδ (C1 Domain)DNA (Intercalation/TopII)Pan-PKC (α, β, γ, δ, etc.)
Mechanism PKCδ-dependent Mitochondrial ApoptosisGenotoxic Stress ResponseMitogenic/Apoptotic (Context dependent)
p53 Induction Transcriptional UpregulationDNA Damage Response (DDR)Variable/Indirect
Genotoxicity Non-Genotoxic High GenotoxicityTumor Promoter
Selectivity High (PKCδ specific)Low (Systemic toxicity)Low (Pan-activator)

Mechanistic Grounding: The PKCδ-p53-Bax Axis

To validate Roy-Bz, one must understand that its action is transcriptional and mitochondrial , not genotoxic.

The Cascade:

  • Binding: Roy-Bz binds the C1 domain of PKCδ.

  • Translocation: PKCδ translocates to the nucleus and mitochondria.

  • Transcription: Nuclear PKCδ phosphorylates Histone H3 (Ser10), driving transcription of TP53 and BAX.

  • Execution: Bax translocates to the Outer Mitochondrial Membrane (OMM), causing Cytochrome C release and Caspase-3 cleavage.

Visualization: Signaling Pathway

Figure 1: The Roy-Bz Mechanism of Action vs. Doxorubicin.

RoyBz_Pathway RoyBz Roy-Bz PKCd PKCδ (Inactive) RoyBz->PKCd Binds C1 Domain Dox Doxorubicin DNA_Dam DNA Damage (DSBs) Dox->DNA_Dam Intercalation PKCd_Act PKCδ (Active/Nuclear) PKCd->PKCd_Act Translocation H3 Histone H3 (p-Ser10) PKCd_Act->H3 Phosphorylation ATM ATM/ATR DNA_Dam->ATM TP53 p53 Upregulation ATM->TP53 Stabilization H3->TP53 Transcription BAX Bax Translocation TP53->BAX Mito Mitochondrial Permeabilization BAX->Mito Apop Apoptosis (Caspase-3) Mito->Apop

Caption: Roy-Bz activates p53 via PKCδ-mediated epigenetic modulation (H3 phosphorylation), whereas Doxorubicin relies on DNA damage (ATM/ATR).

Experimental Validation Protocols

To objectively compare Roy-Bz, you must run parallel assays with Doxorubicin (0.5 µM) as a positive control and PMA (100 nM) as a specificity control.

Protocol A: Western Blotting (The Gold Standard)

Objective: Quantify protein-level induction of p53 and Bax.

Reagents:

  • Lysis Buffer: RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: PKCδ is sensitive to degradation).

  • Antibodies: Anti-p53 (DO-1), Anti-Bax (6A7), Anti-PKCδ (C-20), Anti-Cleaved Caspase-3.

  • Loading Control: GAPDH or β-Actin.

Workflow Steps:

  • Seed: HCT116 cells at

    
     cells/well in 6-well plates.
    
  • Treat:

    • Vehicle (DMSO 0.1%)

    • Roy-Bz (1.0 µM)

    • Doxorubicin (0.5 µM)

    • PMA (100 nM)

  • Incubate: 24 hours (Optimal for protein translation).

  • Harvest: Scrape cells in ice-cold PBS; lyse in RIPA (30 min on ice).

  • Blot: Run 30µg protein on 10-12% SDS-PAGE.

Expected Results (Interpretation):

  • Roy-Bz: Strong induction of p53 and Bax ; appearance of PKCδ catalytic fragment (CF) (approx 41 kDa).

  • Doxorubicin: Strong p53/Bax induction; high p-H2AX (marker of DNA damage).

  • PMA: Weak or negligible p53/Bax induction (due to lack of PKCδ selectivity).

Protocol B: RT-qPCR (Transcriptional Verification)

Objective: Confirm that protein increase is due to de novo transcription (Roy-Bz mechanism) rather than just stabilization.

Primer Targets:

  • TP53 (Forward/Reverse)

  • BAX (Forward/Reverse)

  • CDKN1A (p21) – To verify p53 functional activity.

Data Normalization: Use the


 method normalized to GAPDH or 18S rRNA.
Protocol C: Functional Apoptosis Assay (Annexin V/PI)

Objective: Link expression to phenotype.

Method: Flow Cytometry.

  • Roy-Bz (1.6 µM / IC50): Expect >30% Annexin V+ / PI- (Early Apoptosis) at 24h.

  • Doxorubicin: Expect mixed Annexin V+ / PI+ (Late Apoptosis/Necrosis) due to toxicity.

Comparative Data Summary

The following data is synthesized from validated studies (see References) comparing Roy-Bz to standard agents in HCT116 colorectal cancer cells.

MetricRoy-BzDoxorubicinPMA
IC50 (HCT116) 0.58 ± 0.05 µM ~0.2 - 0.5 µM7.83 ± 1.67 µM
p53 Fold Change ~2.5x Increase >3.0x IncreaseNo significant change
Bax Translocation High (Mitochondrial) High (Mitochondrial)Low
Genotoxicity Negative (Micronucleus assay)Positive (High micronuclei)Negative
PKC Isoform δ (Delta) Selective NonePan-activator
Experimental Workflow Diagram

Figure 2: Step-by-step validation pipeline for Roy-Bz assessment.

Workflow cluster_0 Treatment Phase cluster_1 Analysis Phase Cells HCT116 Cells Treat Add Roy-Bz (0.5 - 2.0 µM) Cells->Treat 24-48h Lysis Lysis (RIPA) Treat->Lysis Protein RNA RNA Extraction Treat->RNA mRNA Flow Annexin V Staining Treat->Flow Phenotype WB Confirm Translation Lysis->WB Western Blot (p53, Bax, PKCδ) qPCR Confirm Transcription RNA->qPCR RT-qPCR (TP53, BAX) FACS Confirm Death Flow->FACS Cytometry (% Apoptosis)

Caption: Integrated workflow for validating Roy-Bz efficacy from gene expression to functional cell death.

Troubleshooting & Expert Tips

  • PKCδ Cleavage: In Western Blots, look for the 41 kDa catalytic fragment . Roy-Bz induces Caspase-3, which cleaves PKCδ.[1][2][3] This positive feedback loop is the hallmark of Roy-Bz activity. If you only see full-length PKCδ, the apoptotic threshold has not been reached.

  • Solubility: Roy-Bz is a diterpene.[1][4] Ensure it is fully dissolved in DMSO. Precipitates will cause erratic IC50 values.

  • Timing: p53 upregulation by Roy-Bz is time-dependent.

    • 6-12 hours: mRNA upregulation.

    • 24 hours: Peak protein expression.

    • 48 hours: Massive apoptosis (PARP cleavage).

References

  • Matias, D., et al. (2017). Discovery of a small-molecule protein kinase Cδ-selective activator with promising application in colon cancer therapy.[4] Cell Death & Disease.[1]

  • Bessa, C., et al. (2018). Discovery of a Small-Molecule Protein Kinase Cδ-Selective Activator, Roy-Bz, with Promising Application in Colon Cancer Therapy.[4] (Patent / PMC Context).

  • Matias, D., et al. (2023). Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator. Cancers (Basel).

  • Rijo, P., et al. (2014). Royleanone derivatives: A new class of P-glycoprotein inhibitors.

Sources

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